Methyl 3-acetyl-4-hydroxybenzoate
Description
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Properties
IUPAC Name |
methyl 3-acetyl-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYAQSSSRQZXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70490818 | |
| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70490818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57009-12-8 | |
| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57009-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70490818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-acetyl-4-hydroxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-acetyl-4-hydroxybenzoate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-acetyl-4-hydroxybenzoate, a valuable substituted phenolic compound with applications in organic synthesis and medicinal chemistry. The primary synthetic route detailed herein is the Fries rearrangement of methyl 4-acetoxybenzoate, a classic and efficient method for the regioselective acylation of phenols. This document offers a deep dive into the underlying chemical principles, a step-by-step experimental protocol, and a thorough guide to the analytical techniques used for the structural elucidation and purity assessment of the target compound. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, providing both theoretical insights and practical, field-proven methodologies.
Introduction: Significance and Applications
This compound is a polysubstituted aromatic compound featuring a methyl ester, an acetyl group, and a hydroxyl group on a benzene ring. This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules. Its structural motifs are found in a variety of biologically active compounds and natural products. The ortho-acetyl-phenol moiety, in particular, is a key pharmacophore in several classes of therapeutic agents and serves as a precursor for the synthesis of heterocyclic compounds such as chromones and flavonoids. A fundamental understanding of its synthesis and a robust characterization are therefore essential for its effective utilization in research and development.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound is achieved through a two-step process starting from the readily available methyl 4-hydroxybenzoate. The first step involves the acetylation of the phenolic hydroxyl group to form methyl 4-acetoxybenzoate. The second, and key, step is the Fries rearrangement of this intermediate, which results in the migration of the acetyl group to the ortho position on the aromatic ring.
Step 1: Synthesis of Methyl 4-acetoxybenzoate
The initial step is a straightforward esterification of the phenolic hydroxyl group of methyl 4-hydroxybenzoate. This is typically achieved by reacting it with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base or an acid catalyst. The use of acetic anhydride with a catalytic amount of acid is a common and effective method.
Experimental Protocol: Acetylation of Methyl 4-hydroxybenzoate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1 equivalent).
-
Reagent Addition: Add acetic anhydride (1.5 equivalents) to the flask, followed by a catalytic amount of concentrated sulfuric acid (approximately 5 drops).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C in an oil bath and stir for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it into 100 mL of ice-cold water with vigorous stirring.
-
Isolation: The solid product, methyl 4-acetoxybenzoate, will precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted acetic anhydride and acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure methyl 4-acetoxybenzoate as a white crystalline solid.
Step 2: Fries Rearrangement of Methyl 4-acetoxybenzoate
The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone upon treatment with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃)[1]. The reaction is regioselective, with the position of the acyl group migration (ortho or para) being influenced by reaction conditions such as temperature and solvent[2]. For the synthesis of this compound, the acetyl group migrates to the position ortho to the hydroxyl group.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates with the carbonyl oxygen of the ester group, making the acyl group more electrophilic and facilitating its migration to the aromatic ring. An excess of the catalyst is often required as it can also coordinate with the product's hydroxyl and carbonyl groups.
-
Temperature Control: The temperature of the Fries rearrangement is a critical parameter that influences the regioselectivity. Generally, lower temperatures favor the para-product, while higher temperatures favor the ortho-product. For the synthesis of the desired 3-acetyl (ortho) product, elevated temperatures are typically employed.
-
Inert Solvent: The reaction is often carried out in a high-boiling inert solvent, such as nitrobenzene or o-dichlorobenzene, to allow for the required high temperatures and to dissolve the reactants and the catalyst complex. In some cases, the reaction can be performed neat (without a solvent).
-
Anhydrous Conditions: The Fries rearrangement is highly sensitive to moisture, as water will react with and deactivate the aluminum chloride catalyst. Therefore, all glassware must be thoroughly dried, and anhydrous reagents and solvents should be used.
Experimental Protocol: Fries Rearrangement to this compound
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet, add methyl 4-acetoxybenzoate (1 equivalent).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (2.5 equivalents) to the flask in portions. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reaction Conditions: After the addition of AlCl₃ is complete, slowly heat the reaction mixture to 150-160 °C in an oil bath. Maintain this temperature and stir the mixture for 3-4 hours. Monitor the reaction progress using TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex and precipitate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash them successively with water, a saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [3] |
| Molecular Weight | 194.18 g/mol | [3] |
| Appearance | Beige powder | [4] |
| Melting Point | Not reported | |
| Solubility | Soluble in ether and other common organic solvents | [4] |
Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound based on its structure and data from similar compounds.
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¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region will display signals for the three protons on the benzene ring. The chemical shifts and coupling patterns will be indicative of their relative positions. Additionally, singlets for the methyl protons of the acetyl group and the methyl ester group will be present. The phenolic hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbons of the acetyl and ester groups, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-donating and electron-withdrawing nature of the substituents.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (phenolic) | 3500-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (ester) | ~1720 |
| C=O stretch (ketone) | ~1680 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (ester) | 1300-1000 |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 194. The negative ion mass spectrum may show a peak for [M-H]⁻ at m/z = 193[4]. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the acetyl group (-COCH₃).
Visualizing the Synthesis and Workflow
To provide a clearer understanding of the synthetic pathway and the characterization workflow, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has outlined a reliable and well-established method for the synthesis of this compound via the Fries rearrangement of methyl 4-acetoxybenzoate. The provided experimental protocols are designed to be robust and reproducible, while the discussion on the causality behind experimental choices offers valuable insights for optimization and troubleshooting. The comprehensive characterization section provides a framework for the analytical validation of the synthesized compound. By following the methodologies described herein, researchers and scientists can confidently prepare and characterize this important chemical intermediate for its various applications in organic synthesis and drug discovery.
References
"Methyl 3-acetyl-4-hydroxybenzoate chemical properties and structure"
An In-Depth Technical Guide to Methyl 3-acetyl-4-hydroxybenzoate: Chemical Properties, Structure, and Synthetic Insights
Introduction
This compound is a substituted aromatic compound possessing a unique combination of functional groups: a phenolic hydroxyl, an acetyl (ketone), and a methyl ester. This trifunctional arrangement makes it a molecule of significant interest in synthetic organic chemistry, serving as a versatile intermediate or building block for more complex molecular architectures. While not a widely commercialized end-product itself, its structural motifs are present in various biologically active molecules and fine chemicals. This guide, intended for researchers and drug development professionals, provides a detailed exploration of its chemical and physical properties, structural characteristics, synthetic pathways, and potential applications, grounded in established chemical principles.
Chemical Structure and Nomenclature
The structure of this compound is defined by a benzene ring substituted at specific positions. According to IUPAC nomenclature, the primary functional group is the methyl benzoate. The substituents are an acetyl group at position 3 and a hydroxyl group at position 4.
-
IUPAC Name : this compound[1]
-
Synonyms : 3-Acetyl-4-hydroxybenzoic acid methyl ester, 2'-hydroxy-5'-carbomethoxy-acetophenone, Aspirin Impurity 13[1][3][4]
The spatial arrangement of the acetyl and hydroxyl groups ortho to each other allows for intramolecular hydrogen bonding, which influences the compound's physical properties, such as its melting point and spectral characteristics.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, application in synthesis, and potential biological activity. The data below is compiled from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.18 g/mol | [1][2] |
| Exact Mass | 194.05790880 Da | [1][4] |
| Appearance | Solid (predicted) | |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | [1][2] |
| Hydrogen Bond Donor Count | 1 | [2][4] |
| Hydrogen Bond Acceptor Count | 4 | [2][4] |
| Rotatable Bond Count | 3 | [4] |
| LogP (calculated) | 1.38 - 1.7 | [1][2] |
Synthesis Pathways
The synthesis of this compound is not commonly detailed in high-yield, large-scale preparations, but its structure strongly suggests a synthesis strategy based on the Fries Rearrangement . This reaction is a cornerstone of organic synthesis for converting phenolic esters into hydroxy aryl ketones.[5][6]
The logical precursor for this synthesis is Methyl 4-acetoxybenzoate . This starting material can be readily synthesized from the inexpensive and commercially available Methyl 4-hydroxybenzoate (a common preservative also known as Methylparaben) via acetylation.[7] The subsequent Lewis acid-catalyzed Fries Rearrangement promotes the migration of the acetyl group from the phenolic oxygen to the carbon of the aromatic ring.
The reaction is ortho, para-selective.[8] Since the para position relative to the hydroxyl group is blocked by the methyl ester, the acetyl group is directed to one of the two equivalent ortho positions (positions 3 or 5).
Experimental Protocol: Fries Rearrangement of Methyl 4-acetoxybenzoate
This protocol is a representative procedure based on established methods for the Fries Rearrangement.[5][8]
Step 1: Preparation of Methyl 4-acetoxybenzoate
-
To a solution of Methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate, add triethylamine (1.2 eq).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add acetyl chloride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup by washing with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-acetoxybenzoate, which can be used in the next step, often without further purification.
Step 2: Fries Rearrangement
-
In a dry, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add Methyl 4-acetoxybenzoate (1.0 eq).
-
Carefully add anhydrous aluminum chloride (AlCl₃), a Lewis acid catalyst, in portions (approx. 2.0-3.0 eq).[5] The reaction is often performed neat or in a high-boiling inert solvent.
-
Heat the reaction mixture, typically to temperatures above 160 °C, to favor the formation of the ortho-isomer, which is the thermodynamically controlled product.[9] Lower temperatures tend to favor the para-product.[9]
-
Maintain the temperature for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully quench it by slowly pouring it onto crushed ice and concentrated HCl.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid, this compound, by recrystallization or column chromatography.
Caption: General workflow for the Fries Rearrangement synthesis.
Spectral Data Interpretation (Predicted)
-
¹H NMR (Proton NMR): In a solvent like CDCl₃, the following peaks are expected:
-
A singlet around 12 ppm for the phenolic -OH proton, shifted significantly downfield due to strong intramolecular hydrogen bonding with the adjacent acetyl group.
-
A doublet for the aromatic proton at C5, likely around 7.8-8.0 ppm .
-
A doublet of doublets for the aromatic proton at C6, likely around 7.6-7.8 ppm .
-
A doublet for the aromatic proton at C2, likely around 6.9-7.1 ppm .
-
A singlet for the methyl ester (-OCH₃) protons around 3.9 ppm .
-
A singlet for the acetyl (-COCH₃) protons around 2.6 ppm .
-
-
¹³C NMR (Carbon NMR):
-
A peak for the ester carbonyl carbon around 165-170 ppm .
-
A peak for the ketone carbonyl carbon around 195-200 ppm .
-
Aromatic carbons would appear in the 115-160 ppm range, with the carbon bearing the -OH group (C4) being the most shielded (upfield) and the carbons adjacent to carbonyls being more deshielded (downfield).
-
The methyl ester carbon (-OCH₃) would appear around 52 ppm .
-
The acetyl methyl carbon (-COCH₃) would appear around 25-30 ppm .
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the phenolic hydroxyl group, centered around 3000-3400 cm⁻¹ .
-
A sharp C=O stretch from the methyl ester carbonyl around 1720-1740 cm⁻¹ .
-
A sharp C=O stretch from the ketone carbonyl, likely shifted to a lower frequency (1650-1680 cm⁻¹ ) due to conjugation and hydrogen bonding.
-
C-O stretches in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.
-
Reactivity and Potential Applications
The utility of this compound in drug development and research stems from the reactivity of its three distinct functional groups.[12]
-
Phenolic Hydroxyl Group : This group is a nucleophile and can be easily alkylated or acylated to introduce diverse side chains, a common strategy for modulating a molecule's solubility, lipophilicity, and biological target affinity.[13]
-
Acetyl Group (Ketone) : The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. The adjacent methyl protons are weakly acidic and can participate in condensation reactions (e.g., Claisen-Schmidt) to form larger, more complex structures like chalcones, which are precursors to flavonoids.[14]
-
Methyl Ester Group : This group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other modifications. It can also be reduced to a primary alcohol.
This combination of functionalities makes this compound a valuable scaffold. While specific applications in marketed drugs are not widely documented, its structure is analogous to intermediates used in the synthesis of various pharmaceutical agents.[15] For instance, substituted hydroxyacetophenones are precursors in the synthesis of many biologically active compounds. The strategic placement of functional groups allows for regioselective modifications, building molecular complexity in a controlled manner, which is a critical aspect of modern drug design.[16]
Safety and Hazards
According to GHS classification data submitted to the European Chemicals Agency (ECHA), this compound is considered hazardous.[1]
-
H302 : Harmful if swallowed.[1]
-
H315 : Causes skin irritation.[1]
-
H318 : Causes serious eye damage.[1]
-
H335 : May cause respiratory irritation.[1]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
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- 4. 57009-12-8(this compound) | Kuujia.com [kuujia.com]
- 5. benchchem.com [benchchem.com]
- 6. Fries Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. prepchem.com [prepchem.com]
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- 14. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 15. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]
- 16. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-acetyl-4-hydroxybenzoate
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-acetyl-4-hydroxybenzoate (C₁₀H₁₀O₄, Molar Mass: 194.18 g/mol ). As a key intermediate in organic synthesis and a potential impurity in pharmaceuticals, a thorough understanding of its spectral characteristics is crucial for researchers, scientists, and drug development professionals for its unambiguous identification and characterization. This document outlines the theoretical basis, experimental protocols, and detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Overview
This compound is a polysubstituted benzene derivative with a methyl ester, an acetyl group, and a hydroxyl group. The relative positions of these functional groups significantly influence the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.
Workflow for Spectroscopic Analysis
The following diagram illustrates a standard workflow for the spectroscopic analysis of a solid organic compound like this compound.
A Technical Guide to the Biological Activities of Methyl 3-acetyl-4-hydroxybenzoate Derivatives
Introduction: Unveiling the Potential of a Versatile Scaffold
Methyl 3-acetyl-4-hydroxybenzoate, a substituted phenolic compound, serves as a pivotal structural motif in the exploration of novel therapeutic agents. Its unique arrangement of a carboxylate ester, an acetyl group, and a hydroxyl group on a benzene ring provides a versatile scaffold for chemical modification, leading to a diverse library of derivatives with a wide spectrum of biological activities. This technical guide offers an in-depth exploration of the synthesis, characterization, and, most importantly, the multifaceted biological potential of this compound derivatives. We will delve into their antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds. The narrative will not only present established findings but also explore the causal relationships between chemical structure and biological function, offering insights into rational drug design and future research directions.
Core Synthesis Strategies: Building the Foundation for Biological Exploration
The journey into the biological activities of this compound derivatives begins with their synthesis. The core scaffold itself can be prepared through various established organic chemistry reactions. A common route involves the Friedel-Crafts acylation of methyl 4-hydroxybenzoate.
General Synthesis of this compound:
A typical synthesis involves the reaction of methyl 4-hydroxybenzoate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction introduces the acetyl group onto the aromatic ring, primarily at the position ortho to the hydroxyl group due to its directing effect.
From this core structure, a multitude of derivatives can be synthesized through modifications at the hydroxyl, acetyl, and ester functionalities. For instance, the hydroxyl group can be alkylated or acylated, the acetyl group can be transformed into other functional groups like oximes or Schiff bases, and the ester can be hydrolyzed and converted to amides or other esters.
A particularly fruitful avenue for generating biologically active derivatives has been the synthesis of Schiff bases and their metal complexes. Schiff bases are typically formed by the condensation of the acetyl group's carbonyl with a primary amine. These Schiff bases can then be used as ligands to coordinate with various metal ions, often enhancing the biological activity of the parent molecule.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Derivatives of hydroxybenzoic acids have long been recognized for their antimicrobial properties. The introduction of the acetyl group and subsequent modifications in this compound derivatives can significantly influence their efficacy against a range of pathogenic bacteria and fungi.
The antimicrobial potential of these compounds is typically evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method to assess the zone of inhibition.
While specific data for a broad range of this compound derivatives is an active area of research, studies on analogous hydroxybenzoate derivatives have demonstrated significant antimicrobial effects. For instance, certain Schiff base derivatives and their metal complexes have shown potent activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity of the derivatives plays a crucial role, with more lipophilic compounds often exhibiting enhanced penetration through the microbial cell wall.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium within a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Antioxidant Properties: Quenching the Damaging Effects of Free Radicals
Phenolic compounds are renowned for their antioxidant capabilities, primarily due to the hydrogen-donating ability of their hydroxyl groups. The antioxidant potential of this compound derivatives is a key area of investigation, as oxidative stress is implicated in a multitude of chronic diseases.
The antioxidant activity of these compounds is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. These assays measure the ability of the compounds to donate an electron or a hydrogen atom to neutralize free radicals.
The presence of the hydroxyl group on the aromatic ring is fundamental to the antioxidant activity. The introduction of an acetyl group at the ortho position can modulate this activity through electronic and steric effects. Further derivatization can either enhance or diminish the antioxidant potential, providing a basis for structure-activity relationship (SAR) studies. For example, the presence of multiple hydroxyl groups generally increases antioxidant capacity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent like methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compounds are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders.[1] Compounds that can modulate the inflammatory response are of significant therapeutic interest. Hydroxybenzoic acid derivatives have demonstrated anti-inflammatory properties, and this activity is being explored in the context of this compound derivatives.[1][2]
The anti-inflammatory potential of these compounds is often evaluated in vitro using cell-based assays. A common model involves stimulating immune cells, such as macrophages (e.g., RAW 264.7 cell line), with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[3]
The mechanism of anti-inflammatory action can involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of signaling pathways like the NF-κB pathway.[1] The structural features of the this compound derivatives, including the nature and position of substituents, can significantly impact their ability to interact with these molecular targets.
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
-
Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured and seeded into 96-well plates.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured, and the concentration of nitrite is determined from a standard curve. The percentage of inhibition of NO production is then calculated. A cell viability assay (e.g., MTT assay) is also performed to ensure that the observed effects are not due to cytotoxicity.
Cytotoxic and Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents is a continuous endeavor in medicinal chemistry. Many natural and synthetic compounds containing the benzofuran moiety, which can be synthesized from phenolic precursors, have shown promising cytotoxic activity against various cancer cell lines.[4] This has spurred interest in the anticancer potential of this compound and its derivatives.
The cytotoxic effects of these compounds are typically evaluated in vitro using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[5]
The mechanisms by which these compounds exert their cytotoxic effects can be diverse and may include the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key enzymes involved in cancer cell proliferation. The presence of specific functional groups and the overall molecular architecture of the derivatives are critical determinants of their anticancer activity and selectivity towards cancer cells over normal cells. For instance, studies on related hydroxybenzoate derivatives have shown selective cytotoxicity against specific cancer cell lines.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for this compound derivatives is still emerging, valuable insights can be gleaned from the broader family of hydroxybenzoic acids and their analogs.
-
Hydroxyl Group: The phenolic hydroxyl group is a key pharmacophore, crucial for antioxidant activity and often involved in binding to biological targets through hydrogen bonding. Its position on the aromatic ring significantly influences activity.
-
Acetyl Group: The acetyl group provides a site for further chemical modification, such as the formation of Schiff bases, which can enhance biological activity. Its electron-withdrawing nature can also modulate the electronic properties of the aromatic ring.
-
Ester Group: The methyl ester can influence the lipophilicity and pharmacokinetic properties of the molecule. Hydrolysis to the corresponding carboxylic acid or conversion to amides can lead to derivatives with different solubility and biological profiles.
-
Substituents: The introduction of various substituents on the aromatic ring can fine-tune the electronic, steric, and lipophilic properties of the molecule, thereby impacting its biological activity. For example, halogen substitution has been shown to enhance the cytotoxic potential of related benzofuran derivatives.[4]
Data Presentation
To facilitate the comparison of biological activities, quantitative data from various studies on analogous compounds are summarized below. It is important to note that these values are for related structures and serve as a predictive guide for the potential activity of this compound derivatives.
Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of Related Hydroxybenzoic Acid Derivatives
| Compound Type | S. aureus | E. coli | C. albicans | Reference |
| Schiff Base of 4-hydroxybenzaldehyde | >100 | 100 | >100 | [6] |
| Metal Complex of a Schiff Base | 50 | 50 | 100 | [6] |
Table 2: Representative Antioxidant Activity (IC₅₀ in µM) of Related Phenolic Compounds
| Compound | DPPH Scavenging | ABTS Scavenging | Reference |
| Gallic Acid (3,4,5-trihydroxybenzoic acid) | 4.2 | - | [7] |
| Protocatechuic Acid (3,4-dihydroxybenzoic acid) | - | - | [7] |
Table 3: Representative Cytotoxic Activity (IC₅₀ in µM) of Related Hydroxybenzoate Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Methyl 3,4,5-trihydroxybenzoate | MCF-7 (Breast Cancer) | 54.7 | [5] |
| Methyl 3,4,5-trihydroxybenzoate | PC-3 (Prostate Cancer) | 97.6 | [5] |
| Halogenated Benzofuran Derivative | A549 (Lung Cancer) | 6.3 | [4] |
Visualization of Key Concepts
To better illustrate the workflow and concepts discussed in this guide, the following diagrams are provided.
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified signaling pathway for LPS-induced inflammation and potential inhibition by a this compound (MAHB) derivative.
Conclusion and Future Perspectives
The derivatives of this compound represent a promising and versatile scaffold in the quest for new therapeutic agents. The available literature on analogous compounds strongly suggests their potential as antimicrobial, antioxidant, anti-inflammatory, and cytotoxic agents. The synthetic accessibility of the core structure and the ease of its derivatization offer a rich platform for the generation of diverse chemical libraries for biological screening.
Future research should focus on the systematic synthesis and biological evaluation of a wide range of this compound derivatives to establish clear and comprehensive structure-activity relationships. Mechanistic studies are also crucial to elucidate the molecular targets and pathways through which these compounds exert their biological effects. Such endeavors will undoubtedly pave the way for the development of novel and effective drugs for a variety of diseases. This technical guide serves as a foundational resource to inspire and direct these future investigations.
References
- 1. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective cytotoxic activity of methyl-3,4,5-trihydroxybenzoate isolated from kernel of bambangan (mangifera pajang) - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
"solubility of Methyl 3-acetyl-4-hydroxybenzoate in different solvents"
An In-depth Technical Guide to the Solubility of Methyl 3-acetyl-4-hydroxybenzoate in Different Solvents
Introduction: The Significance of Solubility in Scientific Research
This compound is an organic compound whose utility in pharmaceutical development and chemical synthesis is intrinsically linked to its solubility characteristics. Understanding how this molecule behaves in various solvents is paramount for designing robust reaction conditions, formulating effective drug delivery systems, and developing reliable analytical methods. This guide provides a comprehensive framework for understanding and determining the solubility of this compound, grounding theoretical principles in practical, field-proven experimental protocols.
Part 1: A Theoretical Framework for Solubility
Physicochemical Properties of this compound
To predict the solubility of a compound, we must first understand its molecular structure and inherent chemical properties. This compound (C₁₀H₁₀O₄, Molar Mass: 194.18 g/mol ) possesses a multifunctional aromatic structure.[1]
-
Aromatic Ring: The core benzene ring provides a non-polar, hydrophobic character.
-
Phenolic Hydroxyl (-OH) Group: This group is polar and can act as a hydrogen bond donor, promoting interaction with polar, protic solvents.
-
Acetyl (-COCH₃) Group: The carbonyl in this group is a hydrogen bond acceptor, contributing to the molecule's polarity.
-
Methyl Ester (-COOCH₃) Group: This group also contains a carbonyl that acts as a hydrogen bond acceptor, further enhancing polarity.
The presence of both a hydrophobic benzene ring and multiple polar, hydrogen-bonding functional groups suggests that this compound is a molecule of moderate polarity . This duality is the primary determinant of its solubility profile.
The Guiding Principle: "Like Dissolves Like"
The adage "like dissolves like" is the cornerstone of solubility prediction.[2][3] It posits that substances with similar intermolecular forces and polarity are more likely to be miscible.
-
Polar Solvents (e.g., water, methanol, ethanol) effectively dissolve polar solutes. They engage in strong dipole-dipole interactions and hydrogen bonding.
-
Non-polar Solvents (e.g., hexane, toluene) are better suited for dissolving non-polar solutes through weaker London dispersion forces.[4][5]
Given its moderately polar nature, this compound is expected to exhibit higher solubility in polar organic solvents and limited solubility in both highly polar solvents like water and non-polar solvents like hexane.
Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water | Low to Sparingly Soluble | The hydrophobic benzene ring counteracts the hydrogen bonding potential of the polar functional groups. |
| Methanol, Ethanol | Soluble to Freely Soluble | The alkyl chains of the alcohols can interact with the benzene ring, while their hydroxyl groups form strong hydrogen bonds with the solute. | |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble to Freely Soluble | These solvents can act as hydrogen bond acceptors for the solute's hydroxyl group and have suitable polarity to solvate the rest of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a powerful, highly polar aprotic solvent capable of disrupting solute-solute interactions effectively. | |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The significant difference in polarity between the solute and these solvents prevents effective solvation. |
Disclaimer: This table presents a qualitative prediction based on chemical principles. For quantitative applications, experimental verification is essential.
Part 2: Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[8][9][10] This technique is reliable and ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Workflow for Solubility Determination
Caption: Workflow of the Shake-Flask Method for Solubility Determination.
Detailed Experimental Protocol: Shake-Flask Method
This protocol provides a self-validating system for achieving accurate solubility data.
Materials and Equipment:
-
This compound (high purity, >98%)
-
Analytical grade solvents
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance (±0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
UV-Vis Spectrophotometer or HPLC system
Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation was achieved.[8]
-
Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[11] The system should be left to equilibrate for a sufficient period, typically 24 to 48 hours. It is best practice to take measurements at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued, confirming equilibrium.
-
Sedimentation: Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2-4 hours to allow undissolved solids to settle.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
Quantitative Analysis Protocol: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and accessible method for quantification, provided the analyte has a chromophore.[12][13]
Caption: Workflow for Quantitative Analysis using UV-Vis Spectrophotometry.
Step-by-Step Procedure:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λmax). All subsequent measurements must be performed at this wavelength.
-
Prepare a Calibration Curve:
-
Create a high-concentration stock solution of the compound in the solvent.
-
Perform a series of accurate serial dilutions to generate at least five standard solutions of known concentrations.
-
Measure the absorbance of each standard at λmax.
-
Plot absorbance versus concentration. The resulting graph should be linear (R² > 0.99). The equation of this line (y = mx + c) is used for quantification.[14]
-
-
Analyze the Sample: Measure the absorbance of the diluted filtrate from the shake-flask experiment.
-
Calculate Solubility:
-
Use the calibration curve's equation to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to find the concentration of the original saturated solution. This value is the thermodynamic solubility of the compound in that solvent at that temperature.
-
Part 3: Key Influencing Factors and Data Interpretation
Several experimental variables can significantly impact solubility measurements and must be rigorously controlled.
-
Temperature: For most solid solutes, solubility increases with temperature.[5] Therefore, maintaining precise temperature control throughout the experiment is critical for reproducibility.[11]
-
pH of the Medium: The phenolic hydroxyl group on this compound is weakly acidic. In aqueous solutions with a pH approaching its pKa, the compound will deprotonate, forming a more polar and thus more water-soluble phenolate salt. Therefore, pH control is essential when measuring aqueous solubility.
-
Purity of Compound and Solvent: Impurities can alter the measured solubility. Always use high-purity reagents and solvents for accurate results.[9]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to ensure the solid used is in its most stable thermodynamic form.
Conclusion
While specific published quantitative data on the solubility of this compound is scarce, a robust understanding of its physicochemical properties allows for a strong predictive assessment. Its moderately polar nature suggests optimal solubility in polar organic solvents such as alcohols and acetone. For researchers and drug development professionals requiring precise data, the shake-flask method coupled with UV-Vis or HPLC analysis provides a reliable and authoritative pathway to determining its thermodynamic solubility. Rigorous control over experimental parameters is the key to generating trustworthy and reproducible data essential for advancing scientific discovery.
References
- 1. This compound | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. tandfonline.com [tandfonline.com]
- 11. scielo.br [scielo.br]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. scirp.org [scirp.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Reaction Mechanisms of Methyl 3-acetyl-4-hydroxybenzoate for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the potential reaction mechanisms involving Methyl 3-acetyl-4-hydroxybenzoate, a versatile building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique reactivity of this compound for the synthesis of novel molecules and pharmaceutical intermediates.
Executive Summary
This compound is a trifunctional aromatic compound possessing a phenolic hydroxyl group, a methyl ketone, and a methyl ester. This unique combination of functional groups, with their distinct electronic and steric properties, offers a rich landscape of chemical reactivity. The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. The acetyl group provides a handle for a variety of condensation and oxidation-reduction reactions. Finally, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, opening up further avenues for derivatization. This guide will delve into the key reaction mechanisms, providing both theoretical understanding and practical, field-proven insights into the synthetic utility of this valuable compound.
The Structural and Electronic Landscape of this compound
This compound, with the chemical formula C₁₀H₁₀O₄, possesses a strategically substituted benzene ring that dictates its reactivity.[1][2][3] Understanding the interplay of its functional groups is paramount to predicting and controlling its chemical behavior.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 57009-12-8 |
The phenolic hydroxyl group at position 4 is a powerful activating group, donating electron density to the aromatic ring through resonance. This significantly enhances the nucleophilicity of the ring, making it highly susceptible to electrophilic attack. Conversely, the acetyl group at position 3 and the methyl ester at position 1 are electron-withdrawing groups, which generally deactivate the ring towards electrophilic substitution. However, the activating effect of the hydroxyl group is dominant, directing incoming electrophiles to the positions ortho and para to it. Given the existing substitution pattern, the most likely position for further electrophilic aromatic substitution is the C-5 position, which is ortho to the hydroxyl group.
Key Reaction Mechanisms and Synthetic Applications
Reactions Involving the Phenolic Hydroxyl Group and the Aromatic Ring
The electron-rich nature of the phenol ring in this compound makes it a prime candidate for a variety of electrophilic aromatic substitution reactions.
Causality Behind Experimental Choices: The strong activation by the hydroxyl group facilitates electrophilic substitution reactions under relatively mild conditions. The choice of solvent and reaction temperature can be critical in controlling the extent of substitution and preventing side reactions. For instance, in halogenation, using a non-polar solvent can help to achieve mono-substitution.
Experimental Protocol: Bromination of the Aromatic Ring
This protocol is adapted from a similar procedure for the bromination of methyl 4-hydroxybenzoate.[4][5]
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable halogenated alkane solvent such as dichloromethane or an ether solvent.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid.
-
Bromination: Cool the mixture to a temperature between -10°C and 50°C. Slowly add a solution of bromine (Br₂, 1.0-1.2 equivalents) in the same solvent.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield Methyl 3-acetyl-5-bromo-4-hydroxybenzoate.
Experimental Protocol: Nitration of the Aromatic Ring
This protocol is based on the general procedure for the nitration of methyl benzoate.[6][7][8][9]
-
Acidic Medium: In a flask, cool concentrated sulfuric acid to 0°C.
-
Substrate Addition: Slowly add this compound (1 equivalent) to the cold sulfuric acid with stirring, maintaining the temperature between 0-10°C.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.
-
Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of the substrate in sulfuric acid, ensuring the temperature does not exceed 15°C.
-
Reaction Quenching: After the addition is complete, stir the mixture for an additional 15-30 minutes and then pour it onto crushed ice.
-
Isolation and Purification: Collect the precipitated product by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent like ethanol to obtain Methyl 3-acetyl-4-hydroxy-5-nitrobenzoate.
Caption: Electrophilic substitution reactions on the aromatic ring.
Causality Behind Experimental Choices: The acidic nature of the phenolic proton allows for its easy removal by a base to form a phenoxide ion. This potent nucleophile can then readily participate in Williamson ether synthesis with various alkyl halides. The choice of base and solvent is crucial for efficient reaction and to minimize side reactions. A polar aprotic solvent like DMF or acetone is often preferred to dissolve the reactants and facilitate the SN2 reaction.
Experimental Protocol: O-Alkylation with an Alkyl Halide
This protocol is adapted from the alkylation of a structurally similar compound, methyl 3-hydroxy-4-methoxybenzoate.[10][11]
-
Base Treatment: In a round-bottom flask, suspend this compound (1 equivalent) and a suitable base such as potassium carbonate (2-3 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Alkylating Agent Addition: Add the desired alkyl halide (1.1-1.5 equivalents) to the suspension.
-
Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 70-80°C) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the corresponding ether derivative.
Reactions at the Acetyl Group
The acetyl group offers a different set of reactive possibilities, primarily centered around the electrophilicity of the carbonyl carbon and the acidity of the α-protons.
Causality Behind Experimental Choices: The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids.[12][13][14][15][16] The reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is then cleaved by a base. The use of an excess of halogen and base is necessary to ensure the complete halogenation of the methyl group.
Experimental Protocol: Haloform Reaction
This is a general protocol for the haloform reaction.[12][13]
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or a mixture of dioxane and water.
-
Base and Halogen Addition: Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide and the chosen halogen (e.g., bromine or iodine solution) dropwise with stirring.
-
Reaction Monitoring: Continue stirring at room temperature until the reaction is complete, as indicated by TLC.
-
Acidification: Acidify the reaction mixture with a strong acid such as hydrochloric acid to precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain 4-hydroxy-3-(methoxycarbonyl)benzoic acid.
Causality Behind Experimental Choices: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile and attack an electrophilic carbonyl compound, such as an aldehyde or another ketone, in an aldol addition or condensation reaction.[17][18][19][20] The choice of base and reaction conditions can influence whether the reaction stops at the aldol addition product or proceeds to the condensed, α,β-unsaturated ketone.
Experimental Protocol: Base-Catalyzed Aldol Condensation with an Aromatic Aldehyde
This is a general protocol for an Aldol condensation.[18]
-
Reactant Mixture: In a suitable solvent like ethanol, mix this compound (1 equivalent) and an aromatic aldehyde (1 equivalent).
-
Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The formation of a precipitate often indicates product formation.
-
Isolation: Collect the product by filtration.
-
Purification: Wash the collected solid with a suitable solvent (e.g., cold ethanol) and recrystallize to obtain the pure chalcone-like product.
References
- 1. This compound | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 57009-12-8(this compound) | Kuujia.com [kuujia.com]
- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 5. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aiinmr.com [aiinmr.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Haloform Reaction | NROChemistry [nrochemistry.com]
- 13. Haloform reaction - Wikipedia [en.wikipedia.org]
- 14. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. bcc.bas.bg [bcc.bas.bg]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Methyl 3-acetyl-4-hydroxybenzoate: From Natural Discovery to Synthetic Pathways and Applications
Abstract
Methyl 3-acetyl-4-hydroxybenzoate, a seemingly unassuming aromatic compound, holds a noteworthy position at the intersection of natural product chemistry and synthetic methodology. Initially discovered as a natural product, its synthesis is intrinsically linked to a classic named reaction in organic chemistry, the Fries rearrangement. This technical guide provides a comprehensive overview of this compound, detailing its discovery, historical and modern synthetic routes, thorough chemical and spectroscopic characterization, and its emerging applications in medicinal chemistry and as a preservative. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile molecule.
Discovery: A Natural Origin
Contrary to what its structure might suggest as a product of synthetic design, this compound was first identified as a natural product. It was isolated from the seeds of the plant Lithospermum erythrorhizon[1][2][3]. This discovery is significant as it places the compound within the realm of natural product chemistry, suggesting potential biosynthetic pathways and inherent biological relevance that might not be immediately obvious from its synthetic counterparts. The isolation from a natural source underscores the importance of exploring the chemical diversity of the plant kingdom for novel bioactive compounds.
The Genesis of Synthesis: A Historical Perspective via the Fries Rearrangement
The history of the synthesis of this compound is fundamentally tied to the Fries rearrangement , a name reaction discovered by the German chemist Karl Theophil Fries in the early 1900s[4][5][6]. This reaction transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst[4][7]. The synthesis of this compound via this method would logically start from methyl 4-acetoxybenzoate.
The widely accepted mechanism for the Fries rearrangement involves the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This polarization facilitates the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated benzene ring. The reaction is regioselective, with temperature and solvent polarity influencing the formation of ortho and para isomers. Lower temperatures generally favor the para-substituted product, while higher temperatures favor the ortho-isomer.
Caption: Fries Rearrangement for this compound.
Experimental Protocol: Fries Rearrangement of Methyl 4-acetoxybenzoate (Hypothetical)
This protocol is a generalized procedure based on the principles of the Fries rearrangement for the synthesis of hydroxyaryl ketones.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) to a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Addition of Reactant: Slowly add methyl 4-acetoxybenzoate (1.0 equivalent) to the stirred suspension at 0-5 °C.
-
Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically between 60-160 °C, with higher temperatures favoring the ortho product) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of dilute hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Modern Synthetic Approaches
While the Fries rearrangement represents a classic approach, modern organic synthesis often employs more versatile and higher-yielding methods. A contemporary synthesis of this compound has been reported in the patent literature, starting from methyl 3-bromo-4-hydroxybenzoate[8]. This method utilizes a palladium-catalyzed coupling reaction.
Caption: Modern Palladium-Catalyzed Synthesis.
Experimental Protocol: Palladium-Catalyzed Synthesis
The following protocol is adapted from the patent literature[8].
-
Reaction Setup: To a degassed solution of methyl 3-bromo-4-hydroxybenzoate (1.0 equivalent) in ethanol, add triethylamine (2.5 equivalents), n-butyl vinyl ether (3.0 equivalents), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 equivalents), and palladium(II) acetate (Pd(OAc)₂, 0.025 equivalents) under a nitrogen atmosphere.
-
Reaction Conditions: Heat the mixture at 70 °C overnight.
-
Work-up: After cooling, filter the reaction mixture and concentrate the filtrate. Dissolve the resulting solid in dichloromethane (DCM).
-
Hydrolysis: Add 4N hydrochloric acid and stir for 2 hours.
-
Extraction and Purification: Separate the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from diethyl ether to yield this compound as a beige powder[8].
Chemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity and purity of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [9] |
| Molecular Weight | 194.18 g/mol | [9] |
| CAS Number | 57009-12-8 | [9] |
| Appearance | Beige powder | [8] |
| IUPAC Name | This compound | [9] |
Spectroscopic Data
-
Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. A common fragmentation pattern involves the loss of the methoxy group from the ester. The mass spectral data from one source indicates a mass of [M-H]⁻ at 193[8][10].
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present: a broad peak for the hydroxyl (-OH) group, a sharp peak for the ester carbonyl (C=O) group, and another sharp peak for the ketone carbonyl (C=O) group. Aromatic C-H and C=C stretching vibrations will also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their neighboring environments. Expected signals include a singlet for the acetyl methyl protons, a singlet for the ester methyl protons, and distinct signals for the aromatic protons. A patent document provides some ¹H NMR data acquired on a 500 MHz spectrometer in CDCl₃ solution[11].
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the two carbonyl carbons (ester and ketone), the aromatic carbons, and the two methyl carbons.
-
Applications and Biological Relevance
While extensive biological studies on this compound are not widely published, its utility as a synthetic intermediate and its potential as a bioactive molecule are areas of active interest.
Intermediate in the Synthesis of Bioactive Molecules
This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the preparation of analogs of crassinervic acid, a natural antifungal compound[12][13][14]. The synthesis of these analogs allows for the exploration of structure-activity relationships, which is a crucial aspect of drug discovery[12][13].
Potential as a Preservative
A Korean patent application mentions a preservative composition containing this compound as an active ingredient, suggesting its potential application in the cosmetic or pharmaceutical industries to prevent microbial growth[15].
Conclusion
This compound is a molecule with a rich history, from its discovery as a natural product to its synthesis via the classic Fries rearrangement and modern catalytic methods. Its utility as a synthetic building block for creating novel compounds with potential antifungal activity highlights its importance in medicinal chemistry research. Further investigation into its own biological properties, particularly its potential as a preservative, could open up new avenues for its application. This guide provides a foundational understanding for researchers interested in exploring the chemistry and potential of this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 6. Fries重排 [sigmaaldrich.com]
- 7. byjus.com [byjus.com]
- 8. This compound | 57009-12-8 [chemicalbook.com]
- 9. This compound | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US20170020131A1 - Microemulsions of lipidated glycines and phenoxy ethanol for preservation of personal care products - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Safety and Handling of Methyl 3-acetyl-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide for the safe handling, storage, and use of Methyl 3-acetyl-4-hydroxybenzoate. As a key building block in organic synthesis, particularly in the development of pharmaceutical intermediates, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental success. This guide is curated to provide not only procedural steps but also the scientific rationale behind them, reflecting best practices in the field.
Compound Profile: this compound
This compound is a multifunctional aromatic compound. Its structure, incorporating a methyl ester, a ketone, and a phenolic hydroxyl group, makes it a versatile precursor for a variety of chemical transformations. It is particularly valuable in the synthesis of heterocyclic compounds and other complex organic molecules.
Physicochemical Data
A foundational understanding of a compound's physical and chemical properties is critical for its appropriate handling and use in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 57009-12-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][3][4] |
| Molecular Weight | 194.18 g/mol | [3][4] |
| Appearance | Light yellow to yellow solid | [5] |
| Melting Point | Not available | |
| Boiling Point | 331.5°C at 760 mmHg | [1] |
| Density | 1.234 g/cm³ | [1] |
| Flash Point | 131.5°C | [1] |
| Solubility | Soluble in alcohol, ether, and acetone. Insoluble in water. | [6] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [2][5] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Understanding its specific risks is the first step in implementing effective safety protocols.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H318: Causes serious eye damage.[3]
-
H335: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to prevent exposure.
Caption: Hierarchy of essential Personal Protective Equipment (PPE).
Safe Handling and Storage Workflow
A systematic workflow minimizes the risk of accidental exposure and ensures the compound's stability.
Caption: A logical workflow for the safe handling and storage of this compound.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7]
-
After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][7]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][7]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][7]
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a classic and reliable method for forming α,β-unsaturated ketones, and it serves as an excellent example of the practical application of this compound.[8][9] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[8]
Materials and Reagents
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol (reagent grade)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Erlenmeyer flask
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) supplies
Step-by-Step Methodology
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in ethanol.
-
While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) dropwise.[10]
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.[11] The progress of the reaction should be monitored by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, pour the mixture into a beaker of cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[12]
-
-
Purification:
-
Wash the crude product with cold water to remove any inorganic impurities.
-
Recrystallize the solid from a suitable solvent, such as ethanol, to yield the purified chalcone.[12]
-
-
Characterization:
-
Dry the purified product and determine its melting point.
-
Confirm the structure of the synthesized chalcone using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Spill and Disposal Procedures
Spill Management: In case of a spill, avoid dust formation.[7] Wear appropriate PPE, including respiratory protection. Sweep up the material and place it in a suitable, closed container for disposal.[13] Ensure the area is well-ventilated.
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[13] Do not allow the chemical to enter drains.[13]
Conclusion
This compound is a valuable reagent in organic synthesis. Its effective use is contingent upon a comprehensive understanding of its properties and strict adherence to safety protocols. By implementing the guidelines outlined in this document, researchers can mitigate risks and create a safe and productive laboratory environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound 95% | CAS: 57009-12-8 | AChemBlock [achemblock.com]
- 3. This compound | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 57009-12-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. methyl 4-hydroxybenzoate [chemister.ru]
- 7. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. echemi.com [echemi.com]
Methodological & Application
Application Notes & Protocols: The Strategic Utility of Methyl 3-acetyl-4-hydroxybenzoate in Modern Organic Synthesis
Abstract: Methyl 3-acetyl-4-hydroxybenzoate is a trifunctional aromatic compound that serves as a highly versatile and strategic building block in organic synthesis. Possessing a phenolic hydroxyl, a ketone, and a methyl ester on a single benzene ring, this reagent offers multiple, distinct reaction sites. This guide provides an in-depth analysis of its reactivity, supported by detailed experimental protocols for key transformations. We will explore selective modifications at each functional group—including O-alkylation, condensation reactions, and ester hydrolysis—demonstrating the compound's value for constructing complex molecular architectures. These applications are particularly relevant for professionals in medicinal chemistry and drug development, where the scaffold can be elaborated into diverse libraries of potential therapeutic agents.
Introduction: A Multifaceted Synthetic Intermediate
This compound (CAS 57009-12-8) is a substituted methylparaben derivative whose true value lies in the orthogonal reactivity of its three primary functional groups.[1] The interplay of the nucleophilic phenolic hydroxyl, the electrophilic and enolizable acetyl ketone, and the modifiable methyl ester allows for a stepwise and controlled synthetic strategy. This enables chemists to build molecular complexity from a simple, commercially available starting material. Its functional group array makes it an ideal precursor for synthesizing a wide range of compounds, from specialty chemicals to active pharmaceutical ingredients (APIs).[2] This document serves as a practical guide for researchers to unlock the synthetic potential of this valuable reagent.
Physicochemical Properties & Safety Data
Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 57009-12-8 | PubChem[1] |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem[1] |
| Molecular Weight | 194.18 g/mol | PubChem[1] |
| Appearance | Solid (Typical) | N/A |
| SMILES | CC(=O)C1=C(C=CC(=C1)C(=O)OC)O | PubChem[1] |
Safety & Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. According to the Globally Harmonized System (GHS), it presents the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) from the supplier before use.
The Synthetic Versatility of a Trifunctional Building Block
The strategic advantage of this compound stems from the distinct chemical environments of its three functional groups. This allows for selective reactions by choosing appropriate reagents and conditions.
Caption: Reactive sites on this compound.
-
Site A (Phenolic Hydroxyl): The acidic proton can be easily removed by a mild base to form a potent phenoxide nucleophile. This site is ideal for Williamson ether synthesis (O-alkylation) or O-acylation.
-
Site B (Acetyl Group): The α-protons on the methyl group are acidic and can be removed to form an enolate for carbon-carbon bond formation. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This site is central to condensation reactions.
-
Site C (Methyl Ester): This group is the most robust but can be modified under more forcing conditions, such as strong acid or base for hydrolysis (saponification) or with amines at high temperatures for amidation.
Application I: Selective O-Alkylation at the Phenolic Hydroxyl
Rationale and Causality: O-alkylation of the phenolic hydroxyl group is a fundamental strategy in drug discovery to introduce diverse side chains. This modification can enhance binding affinity to biological targets, improve pharmacokinetic properties (e.g., solubility, metabolic stability), or act as a protecting group for further transformations. The Williamson ether synthesis is a classic and reliable method for this purpose. By deprotonating the weakly acidic phenol with a non-nucleophilic base (like K₂CO₃ or CsHCO₃), a phenoxide is generated in situ. This potent nucleophile then readily displaces a halide from an alkyl halide via an Sₙ2 reaction. The choice of a polar aprotic solvent like DMF or acetonitrile (CH₃CN) is critical as it solvates the cation of the base, leaving the phenoxide anion highly reactive, while not interfering with the nucleophilic attack.[3][4]
Protocol 1: Williamson Ether Synthesis with Benzyl Bromide
This protocol details the synthesis of Methyl 3-acetyl-4-(benzyloxy)benzoate.
Caption: Workflow for O-Alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.94 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add anhydrous acetonitrile (50 mL) via syringe.
-
Stir the suspension vigorously and add benzyl bromide (1.30 mL, 11.0 mmol) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexanes:EtOAc) indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and filter off the inorganic salts, washing the solid with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
Expected Characterization:
-
¹H NMR: Disappearance of the phenolic -OH proton signal. Appearance of a new singlet around δ 5.1 ppm (benzylic -CH₂-) and aromatic signals corresponding to the benzyl group protons (δ 7.3-7.5 ppm).
-
IR Spectroscopy: Disappearance of the broad O-H stretching band (typically ~3300 cm⁻¹). Appearance of C-O-C stretching bands (~1250-1000 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak should correspond to the mass of the benzylated product (C₁₇H₁₆O₄, MW = 284.31).
Application II: Condensation Reactions via the Acetyl Moiety
Rationale and Causality: The acetyl group is a powerful handle for carbon-carbon bond formation. Specifically, the methyl protons α to the carbonyl are sufficiently acidic to be removed by a base, forming an enolate. This enolate can then act as a nucleophile, attacking electrophiles like aldehydes in what is known as a Claisen-Schmidt condensation (a type of aldol condensation).[5] This reaction is instrumental in forming α,β-unsaturated ketones (chalcones), which are prevalent scaffolds in medicinal chemistry. The choice of a base is crucial; a mild base like piperidine or pyrrolidine is often sufficient to catalyze the reaction without promoting unwanted side reactions like ester hydrolysis. The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration (elimination of water) to yield the thermodynamically stable conjugated system.
Protocol 2: Claisen-Schmidt Condensation with 4-Chlorobenzaldehyde
This protocol details the synthesis of an α,β-unsaturated ketone (chalcone) intermediate.
Caption: Mechanism of the Claisen-Schmidt Condensation.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.05 eq)
-
Piperidine (catalytic, ~0.2 eq)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl), dilute (e.g., 1 M)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.94 g, 10.0 mmol) in ethanol (40 mL).
-
Add 4-chlorobenzaldehyde (1.55 g, 11.0 mmol) to the solution and stir until homogeneous.
-
Add piperidine (0.2 mL, ~2.0 mmol) to the mixture.
-
Heat the reaction to reflux (approx. 78 °C) and monitor by TLC. The reaction often results in the precipitation of the product as it forms. Continue refluxing for 4-8 hours.
-
After completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
To remove any residual base, the crude solid can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid), or suspended in water, acidified with dilute HCl to pH ~5, filtered, washed with water, and dried.
Expected Characterization:
-
¹H NMR: Disappearance of the acetyl methyl singlet at ~δ 2.6 ppm. Appearance of two new doublets in the vinyl region (δ 7.0-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), characteristic of a trans-alkene.
-
IR Spectroscopy: The ketone C=O stretch may shift to a lower frequency (~1660 cm⁻¹) due to conjugation with the newly formed double bond.
-
UV-Vis Spectroscopy: A significant red-shift (bathochromic shift) in the λₘₐₓ is expected due to the extended π-conjugation.
Summary & Future Directions
This compound is a powerful and cost-effective starting material for synthetic chemists. The protocols outlined above represent only a fraction of its potential applications.
| Functional Group | Reaction Type | Potential Synthetic Outcome |
| Phenolic -OH | O-Alkylation / O-Acylation | Introduction of side chains, protecting group installation. |
| Acetyl Group | Condensation Reactions | C-C bond formation, synthesis of chalcones, heterocycles. |
| Acetyl Group | Reduction | Synthesis of secondary benzylic alcohols. |
| Methyl Ester | Saponification | Formation of the corresponding carboxylic acid. |
| Methyl Ester | Amidation | Synthesis of benzamides. |
Future work could focus on leveraging this building block in combinatorial chemistry to rapidly generate libraries of compounds for high-throughput screening. Furthermore, intramolecular reactions, where two of the functional groups react to form cyclic structures, could lead to novel heterocyclic scaffolds of significant interest in drug discovery.
References
- 1. This compound | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | MDPI [mdpi.com]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
Application Notes & Protocols: The Strategic Use of Methyl 3-acetyl-4-hydroxybenzoate in the Synthesis of Pharmaceutical Intermediates
Abstract
Methyl 3-acetyl-4-hydroxybenzoate is a multifunctional aromatic building block whose strategic importance in medicinal chemistry is derived from its unique arrangement of reactive sites. The interplay between its phenolic hydroxyl, acetyl, and methyl ester functionalities provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth exploration of the reactivity and synthetic utility of this compound. We provide field-proven insights into its application, focusing on the synthesis of precursors for anti-inflammatory agents and kinase inhibitor scaffolds. Detailed, self-validating protocols are presented, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: A Versatile Scaffolding Molecule
In the landscape of pharmaceutical development, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic route. This compound (M3A4HB) emerges as a highly valuable precursor due to its trifunctional nature. The molecule features:
-
A Nucleophilic Phenolic Hydroxyl Group: A prime site for O-alkylation or O-acylation, allowing for the introduction of diverse side chains to modulate pharmacokinetics and pharmacodynamics.
-
An Electrophilic Acetyl Carbonyl: A handle for transformations such as reduction, oxidation, or condensation, enabling chain extension or conversion to other functional groups.
-
A Modifiable Methyl Ester: Can be readily hydrolyzed to a carboxylic acid for amide coupling or other carboxylate-based transformations.
-
An Activated Aromatic Ring: The electron-donating hydroxyl group activates the ring for electrophilic aromatic substitution, providing a pathway to introduce additional substituents like nitro or halogen groups, which are themselves precursors to other functionalities.
This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the practical application of M3A4HB in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the molecule's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 57009-12-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | Solid | - |
| Hazards | Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation. | [1] |
The reactivity of M3A4HB is governed by its functional groups. The phenolic hydroxyl is the most acidic proton and will readily react with bases. Its electron-donating nature strongly influences the regioselectivity of electrophilic aromatic substitution, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2 and 5). The acetyl group is a meta-director and deactivating, but its influence is generally overridden by the powerful activating effect of the hydroxyl group.
Caption: Key reactive sites on this compound.
Application in the Synthesis of Anti-Inflammatory Drug Precursors
Derivatives of salicylic acid (2-hydroxybenzoic acid) are foundational to the class of non-steroidal anti-inflammatory drugs (NSAIDs)[3]. M3A4HB, as a substituted hydroxybenzoate, serves as an excellent starting point for novel anti-inflammatory agents. A common strategy in medicinal chemistry involves the etherification of a phenolic hydroxyl group to enhance a molecule's biological activity and modify its absorption, distribution, metabolism, and excretion (ADME) profile.
Protocol 1: Williamson Ether Synthesis for O-Alkylation
This protocol details the O-alkylation of the phenolic hydroxyl group, a key first step in building a library of potential anti-inflammatory compounds. This reaction introduces a flexible side chain, a common feature in many modern NSAIDs[4].
Causality and Rationale:
-
Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl without causing hydrolysis of the methyl ester. It is inexpensive and easily removed by filtration.
-
Solvent Choice: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the resulting phenoxide. Its high boiling point allows for elevated reaction temperatures to drive the reaction to completion.
-
Reagent: 1-Bromo-3-chloropropane is used as an example alkylating agent, similar to strategies employed in the synthesis of complex molecules like Gefitinib from related precursors[5][6]. The differential reactivity of the bromide (more reactive) versus the chloride allows for potential further selective modification.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 g, 51.5 mmol).
-
Solvent and Base Addition: Add anhydrous potassium carbonate (14.2 g, 103 mmol, 2.0 equiv) followed by 100 mL of anhydrous DMF.
-
Alkylation: Add 1-bromo-3-chloropropane (8.9 g, 56.7 mmol, 1.1 equiv) to the suspension via syringe.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water with constant stirring. A precipitate will form.
-
Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water (3 x 100 mL) to remove DMF and salts, and then with a small amount of cold hexane.
-
Purification: Dry the solid under vacuum. The crude product can be further purified by recrystallization from ethanol/water to yield Methyl 3-acetyl-4-(3-chloropropoxy)benzoate as a white to off-white solid.
Caption: Experimental workflow for the O-alkylation of M3A4HB.
Application in the Synthesis of Kinase Inhibitor Scaffolds
Many modern targeted cancer therapies, such as Gefitinib, are kinase inhibitors that feature a quinazoline core[5][6]. The synthesis of such heterocyclic systems often requires an ortho-amino-substituted benzoic acid derivative. M3A4HB can be elaborated into such an intermediate through a reliable, multi-step sequence.
Protocol 2: Regioselective Nitration of the Aromatic Ring
This protocol introduces a nitro group onto the aromatic ring. This group serves as a precursor to the crucial amine functionality needed for subsequent cyclization reactions.
Causality and Rationale:
-
Regioselectivity: The powerful ortho-, para-directing phenolic hydroxyl group (now an alkoxy group from Protocol 1) will direct the electrophilic nitronium ion (NO₂⁺) to the position ortho to it (C5), which is also meta to the deactivating acetyl and ester groups. This results in highly selective formation of the desired 5-nitro derivative.
-
Reaction Conditions: The reaction is performed at low temperature (0-5 °C) to control the rate of the highly exothermic nitration reaction, preventing over-nitration and byproduct formation. Acetic acid and acetic anhydride are used as solvents which help to generate the nitronium ion from nitric acid[5].
Step-by-Step Methodology:
-
Setup: In a 500 mL three-neck flask fitted with a thermometer, dropping funnel, and mechanical stirrer, dissolve the O-alkylated product from Protocol 1 (e.g., Methyl 3-acetyl-4-(3-chloropropoxy)benzoate, 10.0 g, 36.9 mmol) in a mixture of glacial acetic acid (120 mL) and acetic anhydride (40 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitration: Add 66% nitric acid (9.0 mL) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at room temperature for 5-7 hours.
-
Work-up: Slowly pour the reaction mixture into 1 L of ice-water. A yellow solid will precipitate.
-
Isolation and Purification: Extract the mixture with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro compound, which can be purified by column chromatography or recrystallization.
Protocol 3: Reduction of the Nitro Group to an Amine
The conversion of the nitro group to an amine is a pivotal step. This protocol uses iron powder in acetic acid, a classic and effective method for this transformation[5].
Causality and Rationale:
-
Reducing Agent: Iron metal in a weakly acidic medium is a cost-effective and efficient reagent for the reduction of aromatic nitro groups. It avoids the use of high-pressure hydrogenation or more expensive catalysts.
-
Solvent: Acetic acid acts as both the solvent and the proton source for the reduction.
Step-by-Step Methodology:
-
Setup: To a 500 mL round-bottom flask, add the nitro compound from Protocol 2 (10.0 g, 30.3 mmol), iron powder (8.5 g, 151.5 mmol, 5.0 equiv), and 150 mL of glacial acetic acid.
-
Reaction: Heat the suspension to 80-90 °C with vigorous stirring for 3-4 hours. The yellow color of the starting material should fade. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to remove most of the acetic acid. Add 200 mL of water and carefully neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired amine, Methyl 5-amino-3-acetyl-4-(3-chloropropoxy)benzoate. The product can be purified by silica gel chromatography.
Caption: Synthetic pathway from M3A4HB to a key kinase inhibitor precursor.
Conclusion
This compound is more than a simple chemical; it is a strategic asset in the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity allows for the selective modification of its functional groups, enabling the construction of diverse molecular scaffolds. The protocols detailed herein for O-alkylation, nitration, and reduction provide a reliable and logical pathway for generating precursors for anti-inflammatory agents and kinase inhibitors. By understanding the causality behind each experimental step, researchers can confidently adapt and expand upon these methodologies to accelerate the discovery and development of novel therapeutic agents.
References
- 1. This compound | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 57009-12-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid [sites.ualberta.ca]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedure for the Acylation of 4-Hydroxybenzoates
Introduction
The selective acylation of 4-hydroxybenzoates is a cornerstone reaction in organic synthesis, pivotal to the development of pharmaceuticals, polymers, and fine chemicals. 4-Hydroxybenzoic acid and its esters are naturally occurring compounds found in various plants and serve as crucial building blocks in numerous synthetic pathways.[1] Their derivatives, particularly acylated products like 4-acetoxybenzoic acid, are key intermediates in the production of liquid crystal polymers and other advanced materials.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the O-acylation of 4-hydroxybenzoates.
The primary focus of this guide is the O-acylation of the phenolic hydroxyl group, a transformation that can be achieved through various methods, including the use of acyl halides or anhydrides under basic or acidic conditions. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and discuss the analytical techniques essential for product characterization and purity assessment.
Mechanistic Insights: The Chemistry of Phenolic Acylation
The acylation of the phenolic hydroxyl group in 4-hydroxybenzoates is a nucleophilic acyl substitution reaction.[3] The nucleophilic oxygen of the phenol attacks the electrophilic carbonyl carbon of the acylating agent. The specific mechanism can be influenced by the choice of reagents and catalysts.
Base-Catalyzed Acylation (Schotten-Baumann Reaction)
A widely employed method for the acylation of phenols is the Schotten-Baumann reaction, which utilizes an acyl halide or anhydride in the presence of a base, such as aqueous sodium hydroxide or pyridine.[3][4][5][6][7] The base plays a crucial role by deprotonating the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.[5] This phenoxide then readily attacks the acylating agent.
The general steps are as follows:
-
Deprotonation: The base removes the acidic proton from the phenolic hydroxyl group, generating a phenoxide ion.
-
Nucleophilic Attack: The highly nucleophilic phenoxide ion attacks the carbonyl carbon of the acyl chloride or anhydride, forming a tetrahedral intermediate.[4]
-
Leaving Group Departure: The tetrahedral intermediate collapses, expelling the halide or carboxylate as a leaving group to yield the final ester product.
References
- 1. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]
- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols for the Use of Methyl 3-acetyl-4-hydroxybenzoate in Structure-Activity Relationship (SAR) Studies
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
Methyl 3-acetyl-4-hydroxybenzoate is a substituted phenolic compound that presents a compelling starting point for medicinal chemistry campaigns. Its structure, featuring a hydroxyl group, an acetyl moiety, and a methyl ester on a central benzene ring, offers multiple points for chemical modification. This rich functionality allows for the systematic exploration of the chemical space around this scaffold to develop novel therapeutic agents. Structure-activity relationship (SAR) studies are the cornerstone of this exploration, providing a rational framework for understanding how specific structural changes influence a molecule's biological activity. By iteratively synthesizing and testing analogs of a lead compound, researchers can identify the key molecular features responsible for its potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of how to approach SAR studies using this compound as a core scaffold. We will delve into the rationale for selecting this molecule, propose strategies for its derivatization, and provide detailed protocols for the synthesis and biological evaluation of its analogs. The insights and methodologies presented herein are designed to empower researchers in drug discovery to effectively harness the potential of this versatile chemical entity.
The Strategic Advantage of the this compound Scaffold
The selection of a starting scaffold is a critical decision in any drug discovery program. This compound offers several strategic advantages:
-
Multiple Functional Groups for Derivatization: The presence of a phenolic hydroxyl, a ketone, and a methyl ester provides chemists with a versatile toolkit for introducing a wide range of substituents. This allows for a thorough investigation of how modifications at different positions impact biological activity.
-
Potential for Diverse Biological Activities: The hydroxybenzoate core is a common motif in a variety of biologically active compounds, including those with antimicrobial, antifungal, and cytotoxic properties.[1][2][3] This suggests that derivatives of this compound could be screened against a broad panel of biological targets.
-
Favorable Physicochemical Properties: The parent molecule has a moderate molecular weight (194.18 g/mol ) and a calculated LogP of approximately 1.7, indicating a good starting point for developing drug-like molecules.[4]
The following diagram illustrates the key features of the this compound scaffold and highlights the primary sites for chemical modification in an SAR study.
Caption: Key modification sites on the this compound scaffold.
Proposed SAR Strategies and Biological Evaluation
Based on the known biological activities of structurally related hydroxybenzoates, we propose focusing initial SAR studies on two primary areas: antimicrobial and cytotoxic activities.
Antimicrobial Activity
Substituted hydroxybenzoates have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][2] SAR studies in this area could focus on:
-
Modification of the Phenolic Hydroxyl Group (Site 1): Alkylation with various alkyl and benzyl groups can modulate the lipophilicity of the molecule, which is often a key determinant of antimicrobial activity.
-
Variation of the Ester Group (Site 3): As seen with parabens, the length of the alkyl chain in the ester can significantly impact potency.[3] Synthesizing a series of esters with increasing chain length (e.g., ethyl, propyl, butyl) is a logical starting point.
-
Introduction of Substituents on the Aromatic Ring: While the parent scaffold is already substituted, further functionalization of the aromatic ring, if synthetically feasible, could explore the impact of electron-donating and electron-withdrawing groups on activity.
The following workflow outlines a typical SAR study for antimicrobial drug discovery.
Caption: A generalized workflow for an antimicrobial SAR study.
Cytotoxic Activity
Many phenolic compounds exhibit cytotoxic effects against cancer cell lines. SAR studies aimed at developing novel anticancer agents could explore:
-
Modifications to the Acetyl Group (Site 2): The ketone functionality can be a site for various chemical transformations, such as reduction to an alcohol or conversion to an oxime or hydrazone. These changes can significantly alter the molecule's electronic properties and its ability to interact with biological targets.
-
Conversion of the Methyl Ester to Amides (Site 3): Replacing the ester with a diverse panel of amides can introduce new hydrogen bonding interactions and modulate the compound's solubility and cell permeability.
-
Elucidation of the Mechanism of Action: For the most potent cytotoxic compounds, further studies to determine the mechanism of cell death (e.g., apoptosis, necrosis) and to identify the molecular target are crucial.
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of 4-O-Alkyl Analogs (Modification at Site 1)
This protocol describes a general method for the alkylation of the phenolic hydroxyl group.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature (or heat gently if necessary) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-O-alkyl analog.
Protocol 2: Synthesis of Alkyl Ester Analogs (Modification at Site 3)
This protocol involves a two-step procedure: saponification of the methyl ester followed by esterification with a different alcohol.
Step A: Saponification
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (NaOH, 1.5 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid intermediate.
Step B: Esterification (e.g., Steglich Esterification)
-
Dissolve the carboxylic acid from Step A (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add the desired alcohol (e.g., ethanol, propanol, 1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired alkyl ester analog.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., ampicillin, fluconazole)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform serial twofold dilutions of the compounds in the appropriate broth to achieve a range of final concentrations.
-
Prepare an inoculum of the microorganism adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Include positive control (broth with inoculum and control antibiotic), negative control (broth only), and vehicle control (broth with inoculum and DMSO at the highest concentration used) wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
Data Interpretation and SAR Analysis
The data generated from these assays should be tabulated to facilitate the identification of SAR trends.
Table 1: Hypothetical SAR Data for Antimicrobial Activity
| Compound | R1 | R3 | MIC (µg/mL) vs. S. aureus |
| Parent | -H | -CH₃ | >128 |
| 1a | -CH₂CH₃ | -CH₃ | 64 |
| 1b | -Benzyl | -CH₃ | 32 |
| 2a | -H | -CH₂CH₃ | 64 |
| 2b | -H | -CH₂CH₂CH₃ | 32 |
| 2c | -H | -CH₂(CH₂)₂CH₃ | 16 |
From this hypothetical data, one could infer that increasing the lipophilicity at both the R1 and R3 positions enhances the antibacterial activity against S. aureus.
The following decision tree provides a framework for interpreting SAR data and guiding the next steps in the drug discovery process.
Caption: A decision tree for interpreting SAR data.
Conclusion
This compound represents a promising and versatile starting point for structure-activity relationship studies aimed at the discovery of new therapeutic agents. Its rich functionality allows for systematic chemical modifications, and the established biological activities of related hydroxybenzoates provide a strong rationale for exploring its potential as an antimicrobial or cytotoxic agent. By employing the synthetic strategies and biological evaluation protocols outlined in this guide, researchers can effectively navigate the early stages of drug discovery and unlock the therapeutic potential of this valuable chemical scaffold.
References
Application Note & Protocol: Quantitative Analysis of Methyl 3-acetyl-4-hydroxybenzoate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This technical guide provides a detailed methodology for the quantification of Methyl 3-acetyl-4-hydroxybenzoate, a key chemical intermediate. The primary analytical technique discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a robust and widely adopted method for the analysis of phenolic compounds and benzoate esters in the pharmaceutical and chemical industries. Additionally, this document outlines the principles of method validation according to international guidelines to ensure data integrity and reliability. An alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), is also briefly discussed. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a precise and accurate method for the determination of this compound in various sample matrices.
Introduction and Scientific Background
This compound (CAS: 57009-12-8, Formula: C₁₀H₁₀O₄, MW: 194.18 g/mol ) is an organic compound of interest in synthetic chemistry and potentially in pharmaceutical development.[1][2][3] Its structure, featuring a benzoate ester, a phenolic hydroxyl group, and an acetyl group, dictates its physicochemical properties and informs the selection of an appropriate analytical strategy.
The accurate quantification of this compound is critical for various applications, including:
-
Reaction Monitoring: Tracking the progress of chemical syntheses where it is a reactant, intermediate, or product.
-
Purity Assessment: Determining the purity of the bulk substance and identifying potential impurities.
-
Quality Control: Ensuring batch-to-batch consistency in a manufacturing setting.
-
Stability Studies: Assessing the degradation of the compound under various environmental conditions.
The selection of an analytical method is governed by the principles of specificity, accuracy, precision, and sensitivity. For non-volatile, UV-active compounds like this compound, RP-HPLC with UV detection is often the method of choice due to its high resolving power, excellent quantitative performance, and wide applicability.[4]
Principle of the RP-HPLC Method
Reverse-phase chromatography separates analytes based on their hydrophobicity. A non-polar stationary phase (typically a C18-bonded silica) is used in conjunction with a polar mobile phase. Analytes are injected into the mobile phase stream and partition between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
In the case of this compound, the mobile phase composition (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) can be optimized to achieve a suitable retention time, good peak shape, and resolution from potential impurities.[5] The UV detector is set to a wavelength where the analyte exhibits maximum absorbance to ensure high sensitivity.
Experimental Protocol: RP-HPLC Quantification
This protocol is a recommended starting point and must be fully validated according to ICH Q2(R1) guidelines before routine use.[6]
Materials and Reagents
-
Reference Standard: this compound, purity ≥98%
-
Solvents: HPLC-grade acetonitrile and methanol
-
Water: High-purity, deionized water (18.2 MΩ·cm)
-
Acids: HPLC-grade formic acid or phosphoric acid
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon, compatible with the sample solvent)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector. |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidInitial Composition: 50:50 (v/v) A:B (adjust as needed for optimal retention) |
| Elution Mode | Isocratic or Gradient (if co-eluting impurities are present) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or λmax determined by UV scan of the analyte) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes (or until the principal peak and any post-eluting peaks have been fully resolved) |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or a suitable solvent (e.g., 50:50 methanol:water). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system peaks interfere with the analyte peak.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Bracket the sample injections with injections of a mid-level calibration standard to monitor for any drift in instrument response.
Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on its retention time compared to the standard.
-
Integrate the peak area of the analyte in all chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Method Validation: A Self-Validating System
Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[6][7][8] The following parameters, based on ICH Q2(R1) guidelines, must be evaluated to ensure the trustworthiness of this HPLC method.[6]
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities, degradants, or placebo components. Peak purity analysis using a diode array detector is recommended. |
| Linearity | The method should be linear over a specified range (e.g., 50-150% of the expected sample concentration). The correlation coefficient (r) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. |
| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be 98.0-102.0%. |
| Precision | - Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. RSD ≤ 2.0% for ≥6 replicate injections. |
| - Intermediate Precision (Inter-assay): Expresses within-laboratory variations (different days, analysts, equipment). RSD ≤ 2.0%. | |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Typically S/N ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically S/N ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For certain applications, such as impurity identification or analysis in complex matrices, GC-MS can be a powerful alternative.[9]
-
Principle: GC separates volatile and thermally stable compounds in a heated column. The separated compounds then enter the mass spectrometer, which ionizes, sorts, and detects the ions to produce a mass spectrum, providing molecular weight and structural information.
-
Considerations for this compound:
-
Derivatization: The phenolic hydroxyl group may require derivatization (e.g., silylation) to increase volatility and improve peak shape.[10]
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole).
-
Column: A non-polar or medium-polarity capillary column is typically used for aromatic compounds.[11]
-
Advantages: Excellent selectivity and sensitivity, and provides structural confirmation.
-
Disadvantages: Requires sample volatility and may necessitate a derivatization step, adding complexity to the sample preparation.
-
Workflow Diagrams
HPLC Analysis Workflow
Caption: A generalized workflow for the RP-HPLC analysis.
Method Validation Logic
Caption: Core parameters for analytical method validation.
References
- 1. This compound | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. particle.dk [particle.dk]
- 9. env.go.jp [env.go.jp]
- 10. Gas-chromatographic determination of acetyl and trimethylsilyl derivatives of alkyl carbamates and their N-hydroxy derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Application Note and Protocol: Synthesis of Methyl 3-acetyl-4-hydroxybenzoate via Fries Rearrangement
Introduction
Methyl 3-acetyl-4-hydroxybenzoate is a valuable hydroxyaryl ketone that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its structure, featuring a reactive acetyl group ortho to a hydroxyl group and a methyl ester para to it, makes it a versatile building block for more complex molecules. The primary and most industrially significant method for synthesizing this and other hydroxyaryl ketones is the Fries rearrangement of the corresponding phenolic ester.[1][2][3] This application note provides a detailed protocol for the synthesis of this compound from methyl 4-acetoxybenzoate via a Lewis acid-catalyzed Fries rearrangement, along with an exploration of the reaction mechanism and the influence of various catalysts and conditions.
Reaction and Mechanism
The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis or Brønsted acid catalyst.[1][4] The reaction is selective for the ortho and para positions, and the regioselectivity can be controlled by adjusting the reaction conditions.[1][4]
The widely accepted mechanism for the Lewis acid-catalyzed Fries rearrangement involves the following key steps:[1][4][5]
-
Complexation: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester group, which is more electron-rich than the phenolic oxygen.[4]
-
Formation of Acylium Ion: This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of an acylium ion intermediate.[3][4]
-
Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring.
-
Rearrangement and Hydrolysis: Subsequent rearrangement and hydrolysis steps yield the final ortho or para hydroxyaryl ketone product.
The choice of reaction conditions plays a critical role in directing the selectivity of the Fries rearrangement:
-
Temperature: Higher temperatures generally favor the formation of the ortho product, which is the thermodynamically more stable isomer due to the formation of a bidentate complex with the Lewis acid.[1][4] Lower temperatures favor the kinetically controlled para product.
-
Solvent: The use of non-polar solvents tends to favor the ortho product, while polar solvents can increase the proportion of the para product.[1][4]
For the synthesis of this compound, the starting material is methyl 4-acetoxybenzoate. The desired product is the ortho-acetylated compound.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from methyl 4-acetoxybenzoate using aluminum chloride as the Lewis acid catalyst.
Materials:
-
Methyl 4-acetoxybenzoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
Hydrochloric Acid (HCl), 6M
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add methyl 4-acetoxybenzoate (1.0 eq).
-
Solvent Addition: Add anhydrous nitrobenzene (as a solvent) to the flask.
-
Catalyst Addition: Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (2.5 eq) to the stirred solution. The addition is exothermic and should be done slowly to maintain the temperature below 10°C.
-
Reaction: After the complete addition of the catalyst, slowly raise the temperature of the reaction mixture to 120-130°C. Maintain the reaction at this temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then place it in a large beaker containing crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Acidification: To the quenched mixture, add 6M hydrochloric acid to decompose the aluminum complex until the aqueous layer is clear.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation: Catalysts and Conditions for Fries Rearrangement
The choice of catalyst and reaction conditions significantly impacts the yield and regioselectivity of the Fries rearrangement. The following table summarizes various catalysts and conditions reported for the Fries rearrangement of phenolic esters.
| Catalyst | Catalyst Loading (eq.) | Solvent | Temperature (°C) | Typical Yields (%) | Regioselectivity (ortho:para) | Reference |
| AlCl₃ | 1.0 - 3.0 | Nitrobenzene, CS₂, or none | 25 - 165 | 40 - 95 | Temperature and solvent-dependent | [1][4] |
| BF₃ | >1.0 | Dichloromethane | 0 - 25 | Moderate to Good | Favors para | [3] |
| TiCl₄ | 1.0 - 2.0 | Chlorobenzene | 100 - 130 | Good | Favors ortho | [2][3] |
| SnCl₄ | 1.0 - 2.0 | Dichloromethane | 25 - 40 | Moderate | Favors para | [3] |
| Methanesulfonic acid | Catalytic to excess | None | 80 - 120 | Good to Excellent | High para selectivity | [3] |
| Zeolites | Catalytic | Varies | 150 - 250 | Moderate | Shape-selective | [2] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. lscollege.ac.in [lscollege.ac.in]
Synthetic Strategies for Novel 2-(1-Adamantyl)-4-(Thio)chromenone-6-Carboxylic Acids from Methyl 3-acetyl-4-hydroxybenzoate
Application Note & Detailed Protocols
Abstract: This document provides a comprehensive guide for the synthesis of 2-(1-adamantyl)-4-chromenone-6-carboxylic acid and its thio-analogue, 2-(1-adamantyl)-4-thiochromenone-6-carboxylic acid, utilizing Methyl 3-acetyl-4-hydroxybenzoate as a key starting material. Detailed step-by-step protocols, mechanistic insights, and data presentation are included to facilitate the replication of these synthetic routes by researchers in medicinal chemistry and drug discovery. The incorporation of the bulky, lipophilic adamantyl moiety is of significant interest for modulating the pharmacological properties of the chromone scaffold, a privileged structure in drug development.
Introduction: The Significance of Adamantyl-Functionalized (Thio)chromenones
Chromones (4H-chromen-4-ones) and their sulfur-containing counterparts, thiochromenones, are bicyclic heterocyclic compounds that form the core of a vast array of natural products and pharmacologically active molecules.[1] Their rigid scaffold serves as an excellent platform for the development of therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The adamantane cage, a perfectly symmetrical and highly lipophilic diamondoid hydrocarbon, is a well-established pharmacophore in drug design. Its incorporation into bioactive molecules can enhance their therapeutic index by improving metabolic stability, increasing lipophilicity for better membrane permeability, and providing a rigid binding anchor for specific receptor interactions. This application note details a robust and efficient synthetic pathway to novel 2-(1-adamantyl)-substituted (thio)chromenones, beginning with the readily available starting material, this compound.
Overall Synthetic Workflow
The synthetic strategy is a two-stage process involving an initial synthesis of the chromone core, followed by an optional thionation step to yield the thiochromenone. The key steps are:
-
Claisen-Schmidt Condensation: Formation of a chalcone intermediate through the base-catalyzed reaction of this compound and 1-adamantanecarboxaldehyde.
-
Oxidative Cyclization: Conversion of the chalcone to the corresponding 2-(1-adamantyl)-4-chromenone-6-carboxylic acid methyl ester.
-
Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid.
-
Thionation: Conversion of the chromenone to the thiochromenone using Lawesson's reagent.
References
Troubleshooting & Optimization
"common side reactions in the synthesis of Methyl 3-acetyl-4-hydroxybenzoate"
Technical Support Center: Synthesis of Methyl 3-acetyl-4-hydroxybenzoate
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during its preparation. The synthesis, most commonly achieved via a Lewis acid-catalyzed Fries rearrangement of Methyl 4-acetoxybenzoate, is a powerful C-C bond-forming reaction. However, it is accompanied by several potential side reactions that can impact yield, purity, and scalability.
This document provides in-depth, experience-driven answers to common problems, detailed protocols, and troubleshooting workflows to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield of this compound is consistently low. What are the primary causes and how can I improve it?
A1: Low yield is a frequent issue and typically points to one of four areas: incomplete conversion, competing side reactions, product degradation, or mechanical loss during workup.
-
Incomplete Conversion: The Fries rearrangement requires at least a stoichiometric amount, and often an excess, of a Lewis acid catalyst (e.g., AlCl₃).[1] The catalyst complexes with both the carbonyl oxygen of the ester starting material and the phenolic oxygen of the product. If insufficient catalyst is used, there won't be enough "active" catalyst to drive the reaction forward.
-
Solution: Increase the molar equivalents of the Lewis acid. A screen of 1.5 to 3.0 equivalents is a good starting point. Ensure the Lewis acid is fresh and anhydrous, as moisture will rapidly deactivate it.
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter that governs the reaction rate and selectivity.[2] Temperatures that are too low will result in a sluggish reaction and incomplete conversion.
-
Solution: For the Fries rearrangement, higher temperatures (often >150°C) generally favor the formation of the ortho-acylated product, which is the desired outcome.[3] Consider carefully increasing the reaction temperature in increments while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Side Reactions: The most significant yield-reducing culprits are the formation of isomeric byproducts, hydrolysis of the ester functionalities, and intermolecular acylation leading to tar.[4] Each of these is addressed in detail in the following questions.
-
Workup Issues: The product, a phenol, can be partially soluble in basic aqueous solutions used during workup, leading to loss. Premature hydrolysis of the product-catalyst complex with water can also be too exothermic and lead to degradation.
-
Solution: The workup should be performed by slowly and carefully quenching the reaction mixture on a mixture of ice and concentrated acid (e.g., HCl). This protonates the phenoxide-aluminum complex, precipitating the product while keeping it in the organic layer.
-
Q2: My NMR analysis shows a significant isomeric impurity along with my desired this compound. What is this impurity and how can I improve regioselectivity?
A2: The primary isomeric byproduct in this synthesis is Methyl 5-acetyl-4-hydroxybenzoate . The Fries rearrangement directs the migrating acyl group to the positions ortho to the phenolic oxygen.[2] In your starting material, both the C3 and C5 positions are ortho to the hydroxyl group. While C3 is electronically favored, C5 is also accessible, leading to a mixture.
Controlling this selectivity is a classic challenge of thermodynamic versus kinetic control.[2]
-
Mechanism & Selectivity: The reaction proceeds via an acylium ion intermediate that performs an electrophilic aromatic substitution on the ring.[1][3]
-
High Temperatures (>150 °C): Favor the thermodynamically more stable ortho-isomer (your desired 3-acetyl product). The chelation of the Lewis acid between the phenolic hydroxyl and the ortho-acetyl carbonyl group forms a stable six-membered ring, which drives the equilibrium towards this product.[2]
-
Low Temperatures (<60 °C): Tend to favor the kinetically controlled para-product.[3] Since the para position is blocked in your substrate, lower temperatures will simply slow the reaction and may not significantly improve the 3- vs. 5-acetyl ratio.
-
Solvent Choice: Non-polar solvents (e.g., nitrobenzene, o-dichlorobenzene) can favor ortho-product formation, while more polar solvents can increase the proportion of para-product (not applicable here, but a key principle of the reaction).[2][5] Running the reaction neat (without solvent) at high temperatures is a common and effective strategy.[6]
-
Improving Selectivity:
-
Optimize Temperature: Ensure your reaction temperature is sufficiently high (e.g., 150-170°C) to favor the thermodynamically stable 3-acetyl isomer.[6]
-
Lewis Acid Choice: While AlCl₃ is common, other Lewis acids like TiCl₄ or SnCl₄ can alter selectivity. TiCl₄ has been noted for promoting regioselective ortho-acylation.[7]
-
Purification: If isomer formation cannot be completely suppressed, careful column chromatography or recrystallization is necessary. The two isomers often have slightly different polarities, allowing for chromatographic separation.
Q3: My crude product is contaminated with 4-hydroxybenzoic acid and/or its methyl ester. What causes this and how can I avoid it?
A3: The presence of Methyl 4-hydroxybenzoate or 4-hydroxybenzoic acid indicates that hydrolysis of the ester functionalities is occurring. There are two main culprits:
-
Hydrolysis of the Starting Material: The starting material, Methyl 4-acetoxybenzoate, can be hydrolyzed back to Methyl 4-hydroxybenzoate if there is moisture in the reaction. The Lewis acid can catalyze this hydrolysis.
-
Prevention: Use anhydrous reagents and solvents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Hydrolysis of the Product's Methyl Ester: The methyl benzoate group on your product can be hydrolyzed to a carboxylic acid during the aqueous workup, especially if the conditions are too basic or if the mixture is heated for a prolonged period.[8][9]
-
Prevention:
-
Perform the workup at low temperatures (ice bath).
-
Acidify the aqueous layer to a pH of 1-2 to ensure the carboxylic acid (if formed) is fully protonated and precipitates or extracts into the organic layer.
-
Avoid prolonged exposure to strong bases during extraction. A rapid wash with a saturated sodium bicarbonate solution is sometimes used to remove acidic impurities, but this should be done quickly and at low temperatures.
-
-
Q4: The reaction mixture turns very dark and I'm getting a significant amount of insoluble tar. What's happening?
A4: Tar formation is generally a result of intermolecular side reactions or thermal decomposition, especially at the high temperatures required for this reaction.[4]
-
Intermolecular Acylation: The highly reactive acylium ion intermediate, instead of reacting intramolecularly (rearrangement), can acylate another molecule in the mixture. This can be another molecule of the starting ester or the product, leading to dimers, oligomers, and eventually insoluble, high-molecular-weight tar.
-
Decomposition: At excessive temperatures, the starting material or product can begin to decompose.
Mitigation Strategies:
-
Controlled Heating: Do not overshoot the target temperature. Use a well-controlled heating source like an oil bath with a temperature controller.
-
Use of a Solvent: While often performed neat, using a high-boiling, inert solvent like o-dichlorobenzene or nitrobenzene can help to better control the temperature and minimize localized overheating.[5] It also dilutes the reactants, reducing the probability of intermolecular reactions.
-
Reaction Time: Do not run the reaction for an unnecessarily long time. Monitor the consumption of the starting material by TLC and stop the reaction once it is complete.
Visualized Reaction & Troubleshooting Workflow
A clear understanding of the reaction pathways is essential for troubleshooting.
Primary Reaction and Side Products
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. pharmdguru.com [pharmdguru.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Fries Rearrangement [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Methyl 3-acetyl-4-hydroxybenzoate
Welcome to the technical support center for Methyl 3-acetyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis, purification, and subsequent reactions of this versatile intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to diagnose and resolve common experimental challenges.
Section 1: Synthesis of this compound via Fries Rearrangement
The most common route to this compound is the Fries rearrangement of methyl 4-acetoxybenzoate. This reaction involves the Lewis acid-catalyzed intramolecular acyl migration from the phenolic ester to the aromatic ring, yielding an ortho-acyl phenol.[1][2]
Frequently Asked Questions (FAQs) - Synthesis
Q1: Why is my yield of this compound consistently low?
Low yields in the Fries rearrangement can be attributed to several factors, often related to reagent quality, reaction conditions, and the inherent reactivity of the substrate.[2]
-
Probable Cause 1: Inactive Lewis Acid. Aluminum chloride (AlCl₃) is hygroscopic and will readily react with moisture in the air, rendering it inactive.
-
Solution: Use freshly opened, anhydrous AlCl₃ from a reputable supplier. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
-
Probable Cause 2: Suboptimal Reaction Temperature. The Fries rearrangement is highly temperature-sensitive. Higher temperatures generally favor the formation of the ortho product, which is the desired isomer in this case.[1][2] However, excessively high temperatures can lead to decomposition and the formation of tarry by-products.
-
Solution: Carefully control the reaction temperature. A typical range for favoring the ortho isomer is 120-160°C. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
-
Probable Cause 3: Incomplete Reaction. The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration.
-
-
Probable Cause 4: Formation of Side Products. Intermolecular acylation can occur, leading to the formation of polymeric materials.[3] Additionally, at very high temperatures, de-acetylation of the product can occur.
-
Solution: Use a suitable solvent to minimize intermolecular reactions. While the reaction can be run neat, using a high-boiling inert solvent like nitrobenzene or o-dichlorobenzene can sometimes improve yields by maintaining a homogeneous reaction mixture.
-
Q2: I am getting a mixture of ortho and para isomers. How can I improve the selectivity for the ortho product (this compound)?
The regioselectivity of the Fries rearrangement is a classic example of kinetic versus thermodynamic control.
-
Probable Cause: Reaction conditions are favoring the formation of the para isomer.
-
Solution: Higher reaction temperatures favor the formation of the thermodynamically more stable ortho isomer, which is stabilized by the formation of a chelate between the Lewis acid, the phenolic hydroxyl, and the acetyl carbonyl group.[1] Conversely, lower temperatures favor the kinetically controlled para product. Ensure your reaction temperature is sufficiently high (typically >120°C) to promote the formation of the desired ortho isomer. The choice of a non-polar solvent also tends to favor the ortho product.[1]
-
Detailed Experimental Protocol (Adapted from similar Fries Rearrangements)
This protocol is an adapted procedure and should be optimized for your specific laboratory conditions.
Materials:
-
Methyl 4-acetoxybenzoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry, high-boiling solvent (e.g., nitrobenzene or o-dichlorobenzene, optional)
-
Hydrochloric Acid (HCl), concentrated
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube (or connected to an inert gas line), place methyl 4-acetoxybenzoate (1 equivalent). If using a solvent, add it at this stage (approx. 2-3 mL per gram of starting material).
-
Addition of Lewis Acid: Cool the flask in an ice bath. Slowly and portion-wise, add anhydrous AlCl₃ (1.1 to 1.5 equivalents) to the stirred mixture. The addition is exothermic, so maintain the temperature below 10°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 130-150°C. Monitor the reaction by TLC (a typical eluent system is 7:3 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl (approx. 5 mL of acid per 10 g of AlCl₃ used).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Troubleshooting Workflow for Fries Rearrangement
References
Technical Support Center: Optimization of Reaction Parameters for Methyl 3-acetyl-4-hydroxybenzoate Derivatives
Introduction
Welcome to the technical support center for the synthesis and optimization of Methyl 3-acetyl-4-hydroxybenzoate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Fries rearrangement for this specific transformation. This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis is most commonly achieved via the Lewis acid-catalyzed Fries rearrangement of Methyl 4-acetoxybenzoate, which involves the migration of an acyl group from a phenolic ester to the aromatic ring.[1][2][3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction, optimize your yields, and control product purity.
Reaction Pathway Overview
The primary transformation involves two key steps: the O-acylation of Methyl 4-hydroxybenzoate to form the ester precursor, followed by the intramolecular Fries rearrangement to yield the desired C-acylated product, this compound.
Caption: General synthetic route to this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or has failed completely. What are the most likely causes?
Several factors are critical for the success of the Fries rearrangement. A low or zero yield can typically be traced back to one of the following issues:
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[4] Ensure your AlCl₃ is fresh, from a newly opened container, and handled under strictly anhydrous conditions (e.g., in a glovebox or under a positive pressure of inert gas like argon or nitrogen).
-
Insufficient Catalyst: The Lewis acid catalyst complexes with both the carbonyl oxygen of the ester starting material and the hydroxyl group of the product.[5] Consequently, a stoichiometric excess of the catalyst is often required to drive the reaction to completion.[4] It is advisable to start with at least 1.5 equivalents and optimize from there.[6]
-
Improper Temperature: The reaction is highly temperature-dependent.[3][7] Temperatures that are too low will result in a sluggish or incomplete reaction.[4] Conversely, excessively high temperatures can lead to charring, decomposition, and the formation of unwanted side products, which also lowers the isolated yield.[4][6]
-
Inadequate Reaction Time: The reaction may not have reached completion. It is crucial to monitor the disappearance of the starting material (Methyl 4-acetoxybenzoate) using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC.[4][8]
Caption: Decision workflow for troubleshooting low reaction yields.
Question 2: My main isolated product is Methyl 4-hydroxybenzoate, not the acetylated product. Why did this happen?
The presence of significant amounts of the hydrolyzed starting material points directly to water contamination . Water will readily react with the Lewis acid catalyst and can also hydrolyze the ester starting material back to the corresponding phenol and carboxylic acid.[4]
Troubleshooting Steps:
-
Dry Your Solvent: Ensure the solvent (e.g., nitrobenzene, monochlorobenzene) is rigorously dried before use, for instance, by distillation from a suitable drying agent like calcium hydride.
-
Flame-Dry Glassware: All glassware should be flame-dried or oven-dried immediately before use and assembled under an inert atmosphere while still hot.
-
Verify Anhydrous Conditions: Double-check that your inert gas line is dry and that there are no leaks in your reaction setup.
Question 3: I am getting a mixture of ortho and para isomers. How can I control the regioselectivity?
While the desired product for this topic is the ortho-isomer (this compound), controlling regioselectivity is a cornerstone of optimizing any Fries rearrangement.[1] The ortho/para product ratio is highly dependent on reaction conditions.[9]
-
Temperature Control: This is the most critical parameter.[10]
-
Low temperatures (<60°C) favor the formation of the para product , which is under kinetic control.[2][10]
-
High temperatures (>160°C) favor the formation of the ortho product , which is the thermodynamically more stable isomer.[2][10] This stability is due to the formation of a bidentate chelation complex between the ortho product and the Lewis acid catalyst.[1]
-
-
Solvent Choice: The polarity of the solvent also plays a key role.
For maximizing the yield of this compound, higher temperatures and a non-polar solvent are recommended.
| Parameter | Condition | Favored Product | Rationale |
| Temperature | Low (~25-60°C) | para-isomer | Kinetic Control[10] |
| High (>160°C) | ortho-isomer | Thermodynamic Control[10] | |
| Solvent | Non-polar (e.g., Nitrobenzene) | ortho-isomer | Favors intramolecular rearrangement[1][10] |
| Polar | para-isomer | Solvates intermediates, favoring intermolecular pathway[1] |
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Fries Rearrangement? The reaction proceeds via the initial formation of a complex between the Lewis acid and the carbonyl oxygen of the ester.[3] This polarizes the ester bond, leading to the generation of an acylium carbocation intermediate.[3][7] This electrophilic acylium ion then attacks the electron-rich aromatic ring in a process analogous to a Friedel-Crafts acylation, followed by deprotonation to restore aromaticity.[2][7] The reaction is believed to have both intramolecular and intermolecular character.[2]
Q2: Besides AlCl₃, what other Lewis acids can be used? While aluminum chloride is the most common catalyst, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.[1][5] In some cases, strong Brønsted acids like hydrogen fluoride (HF) or methanesulfonic acid have been employed to promote the rearrangement, offering potentially greener alternatives.[1][5] The choice of catalyst can affect reaction conditions and yields, so re-optimization may be necessary.
Q3: What is the Photo-Fries rearrangement? The Photo-Fries rearrangement is a photochemical variant that converts phenolic esters to hydroxy aryl ketones using UV light, without the need for a catalyst.[2][7] The reaction proceeds through a radical mechanism.[1] While it is a mechanistically interesting alternative, yields are often lower than the thermal, Lewis acid-catalyzed version, making it less common for preparative-scale synthesis in commercial applications.[1]
Q4: My substrate has other functional groups. Will they interfere with the reaction? Yes, this is a significant limitation. The harsh conditions of the Fries rearrangement are not compatible with many functional groups.[3] Strongly deactivating or meta-directing groups on the aromatic ring will significantly reduce the yield, as is typical for electrophilic aromatic substitution reactions.[1][3] Substrates with groups that can coordinate with the Lewis acid may also interfere with the reaction.
Experimental Protocols
Protocol 1: General Procedure for Fries Rearrangement of Methyl 4-acetoxybenzoate
This protocol describes a general laboratory-scale procedure. Optimization of temperature, time, and catalyst loading will be required for specific derivatives.
Materials:
-
Methyl 4-acetoxybenzoate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (solvent)
-
Ice-water bath
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.
-
Reagent Addition: To the flask, add Methyl 4-acetoxybenzoate (1 equivalent) and anhydrous nitrobenzene. Begin stirring to dissolve.
-
Catalyst Addition: Cool the flask in an ice-water bath. Carefully and portion-wise, add anhydrous AlCl₃ (2.0 equivalents) to the stirred solution. An exothermic reaction may occur; control the addition rate to maintain the temperature.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 160-170°C for the ortho-product).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by TLC (e.g., using a mobile phase of Hexane:Ethyl Acetate 80:20).[8]
-
Quenching: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature and then place it in a large ice-water bath. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.[4] This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).[4]
-
Washing: Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[8]
-
Purification: Purify the crude product by silica gel column chromatography to isolate the pure this compound.[4]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for qualitatively monitoring the reaction's progress.[8]
Procedure:
-
Sample Preparation: At each time point, withdraw a drop of the reaction mixture with a glass capillary. Quench the aliquot in a small vial containing dilute HCl and a small amount of ethyl acetate. Shake well.
-
Spotting: Using a clean capillary, spot the organic layer onto a silica gel TLC plate (e.g., silica gel 60 F₂₅₄).[8] Also spot the starting material as a reference.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., Hexane:Ethyl Acetate, 8:2 v/v).[8]
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp (254 nm).[8] The starting ester and the product ketone are both UV active. Phenolic products can also be visualized with a ferric chloride stain.[8]
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared and a new, typically lower Rf spot corresponding to the more polar hydroxy-ketone product is dominant.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Impurities in Methyl 3-acetyl-4-hydroxybenzoate Samples
Welcome to the technical support center for the analysis of impurities in Methyl 3-acetyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your analytical results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of this compound.
Q1: What are the common impurities found in this compound?
A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. Common impurities may include:
-
Starting materials and reagents: Such as methyl p-hydroxybenzoate and reactants from acetylation or other synthetic steps.[1][2]
-
Byproducts of the synthesis: These can include isomers like Methyl 4-acetyl-3-hydroxybenzoate or related substances formed during the reaction.[3] For instance, in reactions involving bromination of similar compounds, di-substituted byproducts can form.[1]
-
Degradation products: Formed due to exposure to heat, light, humidity, or reactive excipients.[4][5] Phenolic compounds, in particular, are susceptible to oxidation, which can lead to colored impurities.[6]
-
Residual solvents: Solvents used during synthesis or purification that are not completely removed.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[7]
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating, identifying, and quantifying impurities in pharmaceutical compounds.[8] A reversed-phase C18 column with a UV detector is a common setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, such as residual solvents.[7][9] Derivatization may be necessary for non-volatile compounds.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and structural elucidation of unknown impurities, especially those that lack a suitable chromophore for UV detection.[7][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the main compound and for identifying the structure of unknown impurities if they can be isolated in sufficient quantity.[6][12]
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the drug substance from its degradation products. To develop such a method, you need to perform forced degradation studies.[4][5] This involves subjecting the this compound sample to various stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products.[4][5] The analytical method is then developed and optimized to resolve all the resulting degradation peaks from the parent peak and from each other.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your analysis.
Issue 1: Unexpected Peaks in the HPLC Chromatogram
Symptom: Your HPLC analysis shows more peaks than anticipated, which are not present in your reference standard.
Potential Causes & Solutions:
-
Contaminated Mobile Phase or Diluent:
-
Explanation: Impurities in the solvents used for the mobile phase or to dissolve the sample can appear as peaks in the chromatogram.
-
Solution: Always use high-purity, HPLC-grade solvents. Filter all mobile phases through a 0.45 µm or smaller pore size filter before use. Run a blank injection (injecting only the diluent) to confirm that the unexpected peaks are not from your solvent.
-
-
Sample Degradation:
-
Explanation: this compound may degrade after being dissolved in the diluent, especially if the solution is left at room temperature for an extended period.
-
Solution: Prepare samples fresh and analyze them promptly. If necessary, store sample solutions at a lower temperature (e.g., 4°C) and protect them from light. Conduct a time-course study on the sample solution to check for degradation over time.
-
-
Carryover from Previous Injections:
-
Explanation: Residue from a previous, more concentrated sample may be eluting in the current run.
-
Solution: Implement a robust needle wash protocol in your HPLC method. Inject a blank after a high-concentration sample to check for carryover. If necessary, manually clean the injector and column.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: The chromatographic peaks for this compound or its impurities are asymmetrical.
Potential Causes & Solutions:
-
Column Overload:
-
Explanation: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Secondary Interactions with the Stationary Phase:
-
Explanation: The phenolic hydroxyl group in the molecule can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.
-
Solution:
-
Adjust the mobile phase pH. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) can suppress the ionization of silanol groups.
-
Use a column with end-capping or a different stationary phase (e.g., a polymer-based column).
-
-
-
Column Degradation:
-
Explanation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.
-
Solution: Replace the column. To prolong column life, always use a guard column and operate within the recommended pH and temperature ranges.
-
Issue 3: Inconsistent Retention Times
Symptom: The retention times for your analyte and impurities are shifting between injections or analytical runs.
Potential Causes & Solutions:
-
Fluctuations in Mobile Phase Composition:
-
Explanation: Inaccurate mixing of the mobile phase components can cause retention time shifts.
-
Solution: If using an isocratic method, pre-mix the mobile phase manually. For gradient methods, ensure the HPLC pump's proportioning valves are working correctly and that the solvents are properly degassed.
-
-
Temperature Variations:
-
Explanation: The temperature of the column can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
-
Column Equilibration:
-
Explanation: Insufficient column equilibration time before starting a run can lead to drifting retention times.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before the first injection. A general rule is to flush the column with at least 10 column volumes of the mobile phase.
-
Issue 4: Difficulty in Identifying an Unknown Impurity
Symptom: You have an unknown peak in your chromatogram and need to determine its identity.
Potential Causes & Solutions:
-
Lack of Structural Information:
-
Explanation: Standard HPLC-UV analysis does not provide structural information.
-
Solution:
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, and fragmentation patterns (MS/MS) can offer structural clues.[11]
-
Impurity Isolation and NMR: If the impurity is present at a high enough level, you can use preparative HPLC to isolate it. The purified impurity can then be analyzed by NMR spectroscopy for definitive structure elucidation.[6]
-
Consider Synthesis Byproducts: Review the synthetic pathway of this compound to predict potential byproducts, isomers, or related substances that could be the unknown impurity.[2]
-
-
III. Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a robust HPLC method for the analysis of impurities in this compound.
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for phenolic compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient is often necessary to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for all components. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures compatibility with the initial mobile phase conditions. |
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Dissolve in 10 mL of the sample diluent to achieve a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualization of the Analytical Workflow
Caption: A streamlined workflow for the HPLC analysis of impurities.
IV. Logical Troubleshooting Flow
The following diagram illustrates a logical approach to troubleshooting common HPLC issues.
Caption: A decision tree for troubleshooting common HPLC issues.
V. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
LGC Standards. (n.d.). Methyl 4-Acetyl-3-hydroxybenzoate. Retrieved from --INVALID-LINK--
-
Patel, R. M., & Patel, M. R. (2012). Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences, 1(1), 1-10.
-
British Pharmacopoeia. (n.d.). methyl-4-acetamido-2-hydroxybenzoate. Reference Standards catalogue. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Resolving Impurities in Methyl 3-hydroxy-4,5-dimethoxybenzoate Samples. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2018). A simple, precise and accurate RP-HPLC method for estimation of Methyl 4-hydroxy benzoate in pure form, pharmaceutical formulations and environmental wastewater samples. European Journal of Pharmaceutical and Medical Research, 5(8), 335-341.
-
Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Retrieved from --INVALID-LINK--
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from --INVALID-LINK--
-
Kumar, A., & Singh, R. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications, 5(2), 423-434.
-
ChemicalBook. (n.d.). 57009-12-8(this compound) Product Description. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
Görög, S. (2000). Identification and Determination of Impurities in Drugs. Elsevier.
-
Merck Millipore. (n.d.). Methyl 4-hydroxybenzoate CAS 99-76-3. Retrieved from --INVALID-LINK--
-
Black, C., & Clarke, D. (2019). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Technological University Dublin.
-
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Stevens, T. J. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. In Separation Science and Technology (Vol. 10, pp. 1-38). Academic Press.
-
PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). methyl parahydroxybenzoate and its Impurities. Retrieved from --INVALID-LINK--
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from --INVALID-LINK--
-
Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. Retrieved from --INVALID-LINK--
-
Popovski, E., & Mladenovska, K. (2010). (Benzoylamino)methyl 4-Hydroxybenzoate. Molbank, 2010(2), M658.
-
PubChem. (n.d.). Methyl 3-Hydroxybenzoate. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
References
- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 4-Acetyl-3-hydroxybenzoate | LGC Standards [lgcstandards.com]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. iajps.com [iajps.com]
- 9. This compound | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vuir.vu.edu.au [vuir.vu.edu.au]
- 12. bmse001194 Methyl 4-hydroxybenzoate at BMRB [bmrb.io]
"stability issues of Methyl 3-acetyl-4-hydroxybenzoate under different conditions"
Welcome to the technical support center for Methyl 3-acetyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. We will explore the potential stability challenges under various conditions and provide protocols to assess and manage them effectively.
Introduction to the Stability of this compound
This compound is a multi-functionalized aromatic compound of interest in pharmaceutical and organic synthesis. Its structure, featuring a methyl ester, a phenolic hydroxyl group, and an acetyl group, presents several potential pathways for degradation. Understanding the stability of this molecule is critical for ensuring its quality, efficacy, and safety in various applications.
This guide will address common questions and provide systematic approaches to troubleshooting stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, primarily due to its functional groups (ester, phenol, and ketone). Key factors to consider are:
-
pH: The ester and phenolic hydroxyl groups are susceptible to pH-dependent degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light may induce photolytic degradation.
-
Oxidizing agents: The phenolic hydroxyl group is prone to oxidation.
-
Moisture: The presence of water can facilitate hydrolysis of the ester group.[1]
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[2] Keep the container tightly sealed to protect it from moisture and light.[3] For long-term storage, consider storing it under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[4] Avoid storage with strong oxidizing agents.
Q3: I am observing a change in the color of my this compound sample over time. What could be the cause?
A3: A change in color, such as the development of a yellowish or brownish tint, often indicates degradation. This could be due to oxidation of the phenolic hydroxyl group, leading to the formation of colored quinone-type structures. This process can be accelerated by exposure to light, air (oxygen), or incompatible excipients.
Q4: My analytical results show a decrease in the purity of this compound over time. What are the likely degradation products?
A4: The primary degradation pathway is likely the hydrolysis of the methyl ester group, which would yield 3-acetyl-4-hydroxybenzoic acid. This is particularly relevant in aqueous solutions or in the presence of moisture, and the rate of hydrolysis is highly dependent on pH. Under strongly acidic or basic conditions, this hydrolysis can be significant. Another potential degradation could involve the acetyl group, although this is generally more stable.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
Issue 1: Loss of Potency in Solution
-
Symptom: HPLC analysis shows a decrease in the peak area of this compound and the appearance of a new, more polar peak.
-
Potential Cause: Hydrolysis of the methyl ester to the corresponding carboxylic acid (3-acetyl-4-hydroxybenzoic acid).
-
Troubleshooting Steps:
-
pH Analysis: Measure the pH of your solution. Ester hydrolysis is catalyzed by both acid and base.
-
Buffer Selection: If possible, formulate your solution in a pH range where the ester is most stable. For many esters, this is in the mid-pH range (around pH 4-6).
-
Solvent System: If the application allows, consider using a non-aqueous solvent to minimize hydrolysis.
-
Temperature Control: Store solutions at lower temperatures (e.g., 2-8 °C) to slow down the hydrolysis rate.
-
Issue 2: Discoloration of Solid or Solution
-
Symptom: The material, either in solid form or in solution, develops a yellow or brown color.
-
Potential Cause: Oxidation of the phenolic hydroxyl group.
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store the material under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Light Protection: Store in amber vials or protect from light to prevent photo-oxidation.
-
Antioxidant Addition: For solutions, consider the addition of a suitable antioxidant (e.g., butylated hydroxytoluene (BHT) or sodium metabisulfite), ensuring compatibility with your application.
-
Excipient Compatibility: Ensure that the excipients used in the formulation do not promote oxidation.[5]
-
Experimental Protocols for Stability Assessment
To systematically evaluate the stability of this compound, a forced degradation study is recommended.[6][7] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Forced Degradation Workflow
References
"how to avoid byproduct formation in Methyl 3-acetyl-4-hydroxybenzoate synthesis"
Welcome to the technical support center for the synthesis of Methyl 3-acetyl-4-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on mitigating byproduct formation and optimizing reaction outcomes. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Introduction
The synthesis of this compound, a valuable intermediate in pharmaceuticals, is most commonly achieved via the Fries rearrangement of Methyl 4-acetoxybenzoate.[1][2] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[3][4] While effective, the Fries rearrangement is notorious for its regioselectivity challenges, often yielding a mixture of ortho and para isomers, alongside other byproducts.[1][4] Achieving a high yield of the desired ortho-acylated product (this compound) requires precise control over reaction parameters.
This guide will help you understand the causal relationships between experimental choices and reaction outcomes, enabling you to systematically troubleshoot and optimize your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yields a mixture of products, with a significant amount of the para-isomer (Methyl 5-acetyl-2-hydroxybenzoate). How can I improve the selectivity for the desired ortho-isomer?
Probable Cause: The regioselectivity of the Fries rearrangement is governed by a delicate balance between kinetic and thermodynamic control.[4] The formation of the para-isomer is kinetically favored and predominates at lower temperatures. The desired ortho-isomer is the thermodynamically more stable product, favored at higher temperatures, due to the formation of a stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[4] The choice of solvent also plays a critical role; polar solvents can stabilize the reaction intermediates, favoring the formation of the para product.[3][4]
Solutions:
-
Temperature Adjustment: Increasing the reaction temperature is the most effective way to favor the ortho product. Reactions conducted at temperatures above 160°C typically show a higher ortho-to-para ratio.[1] However, be cautious, as excessively high temperatures can lead to charring and the formation of other side products.[5] A systematic temperature optimization study is recommended.
-
Solvent Selection: Employ non-polar solvents to favor the formation of the ortho product.[3][4] Common choices include nitrobenzene, carbon disulfide, or chlorobenzene.[6] In some cases, running the reaction under solvent-free conditions can also enhance ortho-selectivity.[7]
-
Catalyst Choice: While AlCl₃ is standard, other Lewis acids like TiCl₄ have been shown to provide excellent regioselectivity for ortho-acylation in certain systems.[8][9]
Table 1: Effect of Reaction Conditions on Ortho/Para Selectivity
| Parameter | Condition Favoring ortho-Isomer | Condition Favoring para-Isomer | Rationale |
| Temperature | High (>160°C)[1] | Low (<60°C)[1] | Thermodynamic vs. Kinetic Control[4] |
| Solvent Polarity | Non-polar (e.g., Nitrobenzene, CS₂)[3][4] | Polar[3] | Stabilization of intermediates |
| Catalyst | TiCl₄ may offer higher selectivity[9] | AlCl₃ is standard but less selective | Nature of the catalyst-substrate complex |
Question 2: My final product is contaminated with a significant amount of the starting phenol (Methyl 4-hydroxybenzoate). What causes this and how can I prevent it?
Probable Cause: The presence of Methyl 4-hydroxybenzoate indicates either an incomplete reaction or, more likely, a competing side reaction involving the cleavage of the ester's C-O bond.[10] This cleavage can be promoted by the Lewis acid catalyst, especially in the presence of moisture, which deactivates the catalyst and facilitates hydrolysis.
Solutions:
-
Ensure Anhydrous Conditions: The Fries rearrangement is highly sensitive to moisture. Lewis acids like AlCl₃ react exothermically with water. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Sufficient Catalyst Loading: Lewis acids are consumed in the reaction as they form complexes with both the starting ester and the hydroxy ketone product.[11] Therefore, a stoichiometric excess of the catalyst (e.g., 1.5 to 2.5 equivalents) is often required to drive the reaction to completion.[5]
-
Increase Reaction Time/Temperature: If the issue is incomplete conversion, extending the reaction time or moderately increasing the temperature can improve the yield of the rearranged product. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal endpoint.[12]
Question 3: The reaction mixture turned into a dark, intractable tar. What went wrong?
Probable Cause: Tar formation is a common issue in Fries rearrangements and is typically caused by excessive heat or overly harsh reaction conditions.[5] High concentrations of the Lewis acid can also promote polymerization and degradation of the aromatic compounds.
Solutions:
-
Optimize Temperature: While high temperatures favor the ortho product, there is an upper limit. Temperatures exceeding 170-180°C can lead to decomposition.[5] Find the optimal temperature that maximizes ortho-selectivity without causing significant degradation.
-
Controlled Catalyst Addition: Add the Lewis acid catalyst portion-wise to the reaction mixture at a low temperature (e.g., 0°C) to manage the initial exotherm.[12] Once the addition is complete, gradually heat the mixture to the target reaction temperature.
-
Use a Milder Catalyst: If AlCl₃ consistently causes charring, consider alternative, milder Lewis acids such as zinc chloride or solid acid catalysts like zeolites.[10][11] Strong Brønsted acids like methanesulfonic acid can also be an alternative.[4][6]
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic pathway for this compound?
The synthesis is typically a two-step process starting from Methyl 4-hydroxybenzoate:
-
Esterification: The phenolic hydroxyl group of Methyl 4-hydroxybenzoate is first acetylated to form Methyl 4-acetoxybenzoate. This is a standard esterification reaction, often carried out using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
-
Fries Rearrangement: The resulting ester, Methyl 4-acetoxybenzoate, is then subjected to the Fries rearrangement using a Lewis acid catalyst to induce the migration of the acetyl group to the ortho position on the aromatic ring.
Q2: Why is a stoichiometric excess of the Lewis acid catalyst necessary?
The Lewis acid (e.g., AlCl₃) acts as more than just a catalyst. It coordinates with the carbonyl oxygen of the ester to generate the electrophilic acylium ion needed for the reaction.[3][11] Furthermore, it also forms a complex with the phenolic hydroxyl group of the product. Because of this complexation with both the reactant and the product, more than a stoichiometric amount is required to ensure there is enough free Lewis acid to drive the rearrangement.[11]
Q3: How can I effectively separate the ortho and para isomers after the reaction?
Separating the isomers is a critical step.
-
Column Chromatography: This is the most common and reliable method for separating isomers with different polarities on a laboratory scale.
-
Steam Distillation: The ortho-isomer (this compound) can form an intramolecular hydrogen bond between the hydroxyl group and the acetyl carbonyl oxygen. This reduces its boiling point and increases its volatility compared to the para-isomer, which can only form intermolecular hydrogen bonds. This difference allows for separation via steam distillation, where the ortho-isomer is more volatile.[1]
-
Recrystallization: If the isomeric ratio is highly skewed and one isomer is significantly less soluble in a particular solvent system, fractional recrystallization may be a viable purification strategy.
Q4: Are there any "greener" or more environmentally friendly alternatives to traditional Lewis acids?
Yes, research is actively exploring more sustainable catalysts to avoid the corrosive and wasteful nature of traditional Lewis acids.[13] Options include:
-
Solid Acid Catalysts: Microporous zeolites have been shown to catalyze the Fries rearrangement, though they can be prone to deactivation.[10][13]
-
Heteropoly Acids: Supported heteropoly acids, such as H₃PW₁₂O₄₀ on silica, have been reported as efficient and environmentally benign catalysts for this transformation.[8]
-
Biocatalysis: Recent studies have even demonstrated the use of enzymes, like acyltransferases, to perform a biocatalytic equivalent of the Fries rearrangement under mild, aqueous conditions.[14]
Visualized Mechanisms and Workflows
Diagram 1: Fries Rearrangement Mechanism
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. byjus.com [byjus.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Fries重排 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Fries Rearrangement [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 14. Biocatalytic Friedel–Crafts Acylation and Fries Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Recrystallization of Methyl 3-acetyl-4-hydroxybenzoate
Welcome to the technical support guide for the purification of Methyl 3-acetyl-4-hydroxybenzoate. This resource is designed for researchers, chemists, and pharmaceutical development professionals who require high-purity material for their work. Here, we address common challenges and frequently asked questions encountered during the recrystallization of this compound, providing not just solutions but also the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most effective single solvent for recrystallizing this compound?
The ideal solvent for recrystallization is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures. For this compound, aqueous ethanol solutions are frequently effective. A typical starting point is a 70:30 to 50:50 ethanol:water mixture. The ethanol solvates the molecule effectively at reflux, while the addition of water as an anti-solvent dramatically reduces its solubility upon cooling, promoting crystallization. Pure ethanol or methanol can also be used, but you may experience lower recovery due to the compound's residual solubility at low temperatures.
Q2: How do I determine the purity of my recrystallized product?
Purity should be assessed using a combination of methods:
-
Melting Point Analysis: A sharp melting point range (typically within 1-2°C) that matches the literature value (around 106-108°C) is a primary indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system (e.g., ethyl acetate/hexane) indicates the absence of major impurities.
-
Spectroscopic Analysis:
-
¹H NMR: Proton NMR can confirm the chemical structure and detect impurities, even at low levels.
-
FTIR: Infrared spectroscopy can verify the presence of key functional groups (e.g., hydroxyl, carbonyl, ester) and is sensitive to certain types of impurities.
-
Q3: What is a typical expected yield for this recrystallization?
A successful recrystallization balances purity and recovery. While aiming for the highest purity, a recovery of 75-90% is generally considered very good. Yields below this range may indicate issues such as using an excessive amount of solvent, premature crystallization during filtration, or the selection of a solvent in which the compound has high solubility even at low temperatures.
Recrystallization Workflow
The following diagram outlines the standard procedure for a single-solvent recrystallization.
Caption: Standard workflow for single-solvent recrystallization.
Troubleshooting Guide
Problem: My compound "oils out" and forms a liquid layer instead of crystallizing. What's happening and how do I fix it?
Cause: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system. The compound separates as a molten liquid rather than a crystalline solid. This is common when the boiling point of the solvent is significantly higher than the solute's melting point or when the solution is cooled too rapidly.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point. This ensures that as the solution cools, it reaches saturation at a temperature below the compound's melting point.
-
Lower the Solvent Boiling Point: If using a mixed solvent system (e.g., ethanol/water), adjust the ratio. Increasing the proportion of the lower-boiling solvent (ethanol) can help. Alternatively, switch to a different solvent system with a lower boiling point altogether.
-
Slow Cooling and Seeding: Cool the solution very slowly, especially as it approaches the saturation point. Agitating the solution gently or scratching the inside of the flask with a glass rod can induce nucleation. Adding a tiny seed crystal of pure product, if available, provides a template for crystal growth.
Problem: My final product is still yellow/brown. How can I remove colored impurities?
Cause: The color is due to highly conjugated, often polar, impurities that are present in small quantities but are intensely colored. These impurities may co-crystallize with your product.
Solution: Activated Carbon Treatment
-
Dissolution: Dissolve the crude, colored compound in the appropriate amount of hot recrystallization solvent.
-
Add Carbon: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated carbon (charcoal) to the hot solution – typically 1-2% of the solute's weight is sufficient. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Heating: Swirl the flask and gently heat it again for 5-10 minutes. The activated carbon has a high surface area and adsorbs the large, colored impurity molecules.
-
Hot Filtration: Perform a hot gravity filtration using fluted filter paper to remove the fine carbon particles. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel. Using a pre-heated funnel is highly recommended.
-
Crystallization: Proceed with the cooling and crystallization of the now-decolorized filtrate as usual.
Problem: My crystal recovery is very low (<60%). How can I improve the yield?
Cause: Low recovery is most often caused by using too much solvent, incomplete precipitation, or transferring the crystals while the solution is still warm.
Solutions:
-
Minimize Solvent Volume: The most critical step in recrystallization is using the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near its boiling point is key.
-
Evaporate Excess Solvent: If you have accidentally added too much solvent, you can gently boil some of it off (in a fume hood) to re-concentrate the solution before cooling.
-
Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour. The solubility of this compound decreases significantly at lower temperatures, maximizing precipitation.
-
Use a Different Solvent System: The chosen solvent may be too good; that is, your compound might be too soluble in it even at low temperatures. Consider a solvent in which the compound is less soluble, or use a mixed-solvent system where you can add an "anti-solvent" to induce precipitation.
Troubleshooting Decision Framework
This diagram provides a logical path for addressing common recrystallization issues.
Caption: Decision-making flowchart for troubleshooting recrystallization.
Solvent Property Data
Selecting the right solvent is crucial. The table below summarizes key properties of common solvents relevant to the recrystallization of polar aromatic compounds like this compound.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes on Use for this compound |
| Water | 100 | 80.1 | Poor solubility at all temperatures. Primarily used as an anti-solvent with alcohols. |
| Ethanol | 78 | 24.5 | Good solvent. High solubility when hot, moderate solubility when cold. Often used in a mixture with water to reduce cold solubility and improve yield. |
| Methanol | 65 | 32.7 | Very good solvent. May lead to lower recovery due to higher solubility at cold temperatures compared to ethanol. |
| Isopropanol | 82 | 19.9 | A viable alternative to ethanol, with slightly lower polarity. |
| Ethyl Acetate | 77 | 6.0 | Moderate solvent. Can be effective, but its lower polarity may not be sufficient to dissolve crude material with polar impurities. |
| Toluene | 111 | 2.4 | Generally a poor solvent for this polar compound, but can be used in multi-solvent systems for removing non-polar impurities. |
Technical Support Center: Regioselective Synthesis of Methyl 3-acetyl-4-hydroxybenzoate Isomers
Welcome to the technical support center for the synthesis of Methyl 3-acetyl-4-hydroxybenzoate and its isomers. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselective acylation of substituted phenols. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed experimental protocols to help you achieve your synthetic goals with higher precision and yield.
The regioselective synthesis of this compound is a significant challenge due to the competing directing effects of the activating hydroxyl group and the deactivating methyl ester group on the aromatic ring. This guide provides practical, field-tested advice to overcome these hurdles.
Core Synthetic Challenges: An Overview
The primary difficulty in synthesizing this compound lies in controlling the position of the incoming acetyl group. The starting material, Methyl 4-hydroxybenzoate, has two potentially reactive sites ortho to the powerful activating hydroxyl group (C3 and C5). The key is to selectively direct the acylation to the C3 position while minimizing the formation of the isomeric Methyl 5-acetyl-2-hydroxybenzoate.
Two principal synthetic routes are commonly employed: the Fries Rearrangement of an ester precursor and the direct Friedel-Crafts Acylation of Methyl 4-hydroxybenzoate. Each presents its own set of regioselectivity challenges.
Caption: Common synthetic routes to this compound isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting a mixture of the 3-acetyl and 5-acetyl isomers in my reaction?
A1: This is the most common issue and is rooted in the electronic properties of the starting material. The aromatic ring of Methyl 4-hydroxybenzoate is influenced by two competing directing groups:
-
Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group.[1][2][3] It donates electron density into the ring via resonance, particularly at the positions ortho (C3, C5) and para (C6, which is blocked) to itself.[4][5] This makes the ortho positions highly nucleophilic and susceptible to electrophilic attack.
-
Methyl Ester (-COOCH₃) Group: This is a moderately deactivating, meta-directing group.[5] It withdraws electron density from the ring, making it less reactive towards electrophiles.[2][4] Its directing influence is towards the positions meta to it (C3 and C5).
Therefore, both the activating -OH group and the deactivating -COOCH₃ group direct the incoming electrophile (the acylium ion) to the same two positions: C3 and C5. The lack of significant steric difference between these two sites often results in the formation of a mixture of isomers.
Caption: Competing directing effects on the aromatic ring.
Q2: How can I improve the regioselectivity to favor the this compound isomer?
A2: Achieving high regioselectivity is challenging, but it can be influenced by carefully controlling reaction conditions. The choice between Fries Rearrangement and Friedel-Crafts acylation is critical.
-
For the Fries Rearrangement: This reaction is known to be sensitive to temperature and solvent.[6]
-
Temperature Control: Lower reaction temperatures generally favor the para-rearranged product, while higher temperatures favor the ortho-product.[6] This is often explained by kinetic vs. thermodynamic control; the ortho product can form a more stable bidentate complex with the Lewis acid catalyst, making it the thermodynamically favored product at higher temperatures.[6]
-
Solvent Choice: The use of non-polar solvents tends to favor the formation of the ortho product.[6] As solvent polarity increases, the ratio of the para product also increases.[6]
-
-
For Friedel-Crafts Acylation:
-
Lewis Acid Choice: The nature of the Lewis acid can influence selectivity. While AlCl₃ is common, other catalysts like TiCl₄ or SnCl₄ can sometimes offer different selectivity profiles due to their size and coordination preferences.[7][8] TiCl₄, for example, has been used for regioselective ortho-acylation.[9]
-
Chelation Control: It may be possible to use a protecting group strategy or a specific Lewis acid that promotes chelation with the hydroxyl group and the ester, thereby sterically hindering one of the ortho positions over the other.
-
| Method | Parameter | Condition for ortho-selectivity (3-acetyl) | Condition for para-selectivity (5-acetyl) | Reference |
| Fries Rearrangement | Temperature | High Temperature | Low Temperature | [6] |
| Solvent Polarity | Non-polar (e.g., nitrobenzene, CS₂) | Polar (e.g., dichloroethane) | [6] | |
| Friedel-Crafts Acylation | Catalyst | TiCl₄ may favor ortho-acylation | Varies with substrate | [7][9] |
Q3: My reaction yield is consistently low. What are the most likely causes?
A3: Low yields in these reactions are common and can be attributed to several factors:
-
Catalyst Stoichiometry and Deactivation: Lewis acids like AlCl₃ are required in stoichiometric amounts (or even excess) because they form complexes with both the starting phenol (Lewis base) and the resulting hydroxyaryl ketone product.[7] If insufficient catalyst is used, the reaction will be incomplete. Furthermore, these catalysts are extremely sensitive to moisture, which will hydrolyze and deactivate them.[10]
-
Ring Deactivation: The methyl ester group (-COOCH₃) is deactivating, making the aromatic ring less nucleophilic and slowing down the electrophilic substitution reaction.[2][4] Friedel-Crafts reactions are particularly sensitive to deactivating groups and may fail on strongly deactivated rings.[11]
-
Product Inhibition: The product, a hydroxyaryl ketone, can complex strongly with the Lewis acid catalyst, effectively removing the catalyst from the reaction cycle and preventing further conversion.[7]
-
Side Reactions: At the high temperatures often required for the Fries rearrangement, side reactions such as intermolecular acylation, decomposition, or charring can occur, leading to lower yields of the desired product.[10]
Q4: What are the most effective methods for separating the 3-acetyl and 5-acetyl isomers?
A4: Since the isomers often have very similar physical properties, separation can be challenging.
-
Column Chromatography: This is the most reliable method. A silica gel column using a solvent system with a gradient of polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) can effectively separate the two isomers. Careful monitoring by Thin Layer Chromatography (TLC) is essential to optimize the separation.
-
Recrystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent system, fractional recrystallization can be an effective and scalable purification method. This often requires screening various solvents.
Q5: How can I definitively identify which isomer is which after synthesis and purification?
A5: Spectroscopic methods are essential for unambiguous structure elucidation.
-
¹H NMR Spectroscopy: This is the most powerful tool. The key difference will be in the aromatic region.
-
This compound: Will show three distinct aromatic protons with different coupling patterns (a doublet, a singlet-like signal, and a doublet of doublets).
-
Methyl 5-acetyl-2-hydroxybenzoate: Will also show three aromatic protons, but their chemical shifts and coupling constants will be different due to the different substitution pattern. The proton between the two oxygen-containing groups will likely be significantly shifted.
-
-
¹³C NMR Spectroscopy: The number of signals and their chemical shifts in the aromatic region will differ between the two isomers, providing confirmatory evidence.
-
Infrared (IR) Spectroscopy: While less definitive for distinguishing isomers, both will show characteristic peaks for the hydroxyl (-OH), ester carbonyl (C=O), and ketone carbonyl (C=O) groups. The exact position of these peaks might differ slightly.
Troubleshooting Guide: Protocol-Specific Issues
Scenario 1: Fries Rearrangement of Methyl 4-acetoxybenzoate
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive/hydrolyzed Lewis acid catalyst.2. Insufficient catalyst loading.3. Reaction temperature too low or time too short. | 1. Use fresh, anhydrous Lewis acid (e.g., AlCl₃) and perform the reaction under an inert atmosphere (N₂ or Ar).[10]2. Ensure at least stoichiometric amounts of the catalyst are used.[7]3. Gradually increase the reaction temperature and monitor by TLC. |
| Poor ortho-selectivity (Main product is 5-acetyl isomer) | 1. Reaction temperature is too low.2. Solvent is too polar. | 1. Increase the reaction temperature. Higher temperatures favor the thermodynamically more stable ortho product.[6]2. Switch to a non-polar solvent like nitrobenzene or perform the reaction neat (solvent-free).[6][12] |
| Significant Product Decomposition / Charring | 1. Reaction temperature is too high.2. Reaction time is excessively long. | 1. Reduce the reaction temperature and accept a longer reaction time.2. Consider a milder Lewis acid catalyst, such as zinc powder or a solid acid catalyst like sulfated zirconia.[7][12] |
Scenario 2: Friedel-Crafts Acylation of Methyl 4-hydroxybenzoate
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Proceed | 1. Deactivation of the ring by the -COOCH₃ group is too strong for the conditions.[11]2. Inactive Lewis acid catalyst. | 1. Use a more powerful Lewis acid (AlCl₃ is standard). Consider harsher conditions (higher temperature), but monitor for decomposition.2. Ensure strictly anhydrous conditions. Use fresh, high-purity reagents. |
| Formation of Complex Mixture | 1. Side reactions due to harsh conditions.2. Intermolecular acylation or polymerization. | 1. Attempt the reaction at a lower temperature for a longer duration.2. Experiment with different Lewis acids (e.g., SnCl₄, TiCl₄) which may be milder.[7] |
| Low Yield | 1. Strong complexation of the catalyst with the phenolic -OH group and the product.[7]2. Insufficient electrophile (acylium ion) generation. | 1. Use an excess of the Lewis acid catalyst (e.g., 2-3 equivalents) to account for complexation.2. Ensure the acylating agent (e.g., acetyl chloride) is pure and added slowly to the catalyst-substrate mixture. |
Experimental Protocols
Protocol 1: Fries Rearrangement for Preferential ortho-Acylation
This protocol is a representative example and should be optimized for your specific laboratory conditions.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Methyl 4-acetoxybenzoate (1.0 eq).
-
Catalyst Addition: Under a positive flow of nitrogen, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃, 2.0-2.5 eq). Caution: The addition can be exothermic.
-
Reaction: Heat the reaction mixture in an oil bath to 150-170°C.[13] The reaction is often performed neat (without solvent).[13]
-
Monitoring: Maintain vigorous stirring and hold the temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: Cool the reaction mixture to room temperature and then carefully quench by slowly pouring it onto a mixture of crushed ice and concentrated HCl. Caution: Vigorous reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation
This protocol is a representative example and requires careful optimization.
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add Methyl 4-hydroxybenzoate (1.0 eq) and an inert solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the flask in an ice-water bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq) portion-wise, maintaining the temperature below 10°C.
-
Acylating Agent Addition: Once the substrate and catalyst have formed a complex, slowly add acetyl chloride (1.1 eq) dropwise via a syringe.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for several hours, or until TLC indicates consumption of the starting material.
-
Workup and Purification: Follow the same quench, extraction, and purification steps as described in Protocol 1.
References
- 1. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. youtube.com [youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. Fries重排 [sigmaaldrich.com]
- 9. deepdyve.com [deepdyve.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Genuinely catalytic Fries rearrangement using sulfated zirconia - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 3-acetyl-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-acetyl-4-hydroxybenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its molecular structure, featuring a reactive acetyl group ortho to a hydroxyl group on a benzoate scaffold, makes it a versatile building block. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this compound, offering insights into the mechanistic nuances, experimental protocols, and relative merits of each approach to aid in selecting the most suitable method for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two core strategies: the Fries rearrangement of an acylated precursor and the direct Friedel-Crafts acylation of a substituted benzene ring. Each method presents a unique set of advantages and challenges concerning regioselectivity, reaction conditions, and scalability. Understanding the underlying principles of these transformations is crucial for optimizing the synthesis and achieving high yields of the desired product.
Method 1: The Fries Rearrangement of Methyl 4-acetoxybenzoate
The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[1][2] In the context of synthesizing this compound, this method starts with the readily available Methyl 4-hydroxybenzoate.
Mechanistic Overview
The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester group in Methyl 4-acetoxybenzoate. This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to generate a stable acylium ion intermediate.[3] This electrophilic acylium ion then attacks the activated aromatic ring via an electrophilic aromatic substitution mechanism. The regioselectivity of this attack is influenced by temperature; lower temperatures generally favor the formation of the para-product, while higher temperatures favor the ortho-product.[4] In this specific synthesis, the goal is to promote ortho-acylation.
Reaction Pathway: Fries Rearrangement
Caption: Fries Rearrangement pathway for this compound synthesis.
Experimental Protocol: Fries Rearrangement
Step 1: Synthesis of Methyl 4-acetoxybenzoate
-
To a solution of Methyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane or pyridine, add acetic anhydride (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain crude Methyl 4-acetoxybenzoate, which can be used in the next step without further purification.
Step 2: Fries Rearrangement to this compound
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride (2.5-3 equivalents).
-
Cool the flask in an ice bath and slowly add Methyl 4-acetoxybenzoate (1 equivalent), either neat or dissolved in a minimal amount of a high-boiling inert solvent like nitrobenzene or o-dichlorobenzene.
-
After the addition is complete, slowly heat the reaction mixture to 160-170°C.
-
Maintain this temperature for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Method 2: Direct Friedel-Crafts Acylation of Methyl 4-hydroxybenzoate
A more direct approach involves the Friedel-Crafts acylation of Methyl 4-hydroxybenzoate using an acylating agent in the presence of a Lewis acid. This method circumvents the need for the pre-formation of the acetate ester.
Mechanistic Overview
In this reaction, the Lewis acid catalyst, again typically AlCl₃, can coordinate to both the hydroxyl group and the ester carbonyl of Methyl 4-hydroxybenzoate. The acylating agent, such as acetyl chloride or acetic anhydride, reacts with the Lewis acid to form the electrophilic acylium ion. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the methoxycarbonyl group, the acylation is directed to the ortho position (position 3).
Reaction Pathway: Direct Friedel-Crafts Acylation
Caption: Direct Friedel-Crafts acylation of Methyl 4-hydroxybenzoate.
Experimental Protocol: Direct Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (3 equivalents) in a suitable solvent such as carbon disulfide or 1,2-dichloroethane at 0°C, add acetyl chloride (1.5 equivalents).
-
To this mixture, add a solution of Methyl 4-hydroxybenzoate (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0-5°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and hydrolyze it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain pure this compound. One reported procedure gives a yield of 82%.[5]
Comparison of Synthesis Methods
| Feature | Fries Rearrangement | Direct Friedel-Crafts Acylation |
| Starting Material | Methyl 4-hydroxybenzoate | Methyl 4-hydroxybenzoate |
| Number of Steps | Two (Acylation then Rearrangement) | One |
| Key Reagents | Acetic anhydride, AlCl₃ | Acetyl chloride/Acetic anhydride, AlCl₃ |
| Typical Yields | Moderate to Good | Good (up to 82%)[5] |
| Regioselectivity | Temperature-dependent, can yield ortho and para isomers.[4] | Generally good ortho-selectivity due to the directing effect of the -OH group and blocking of the para position. |
| Reaction Conditions | High temperatures (160-170°C) required for rearrangement. | Milder conditions initially, followed by reflux. |
| Advantages | Utilizes a classic, well-understood reaction. | More atom-economical (fewer steps). Potentially higher yielding. |
| Disadvantages | Two-step process. High temperatures can lead to side products. Requires careful control of temperature for regioselectivity. | Requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste. The catalyst is moisture-sensitive and corrosive. |
Conclusion
Both the Fries rearrangement and direct Friedel-Crafts acylation are viable methods for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the researcher, including desired yield, available equipment, and tolerance for a one-step versus a two-step procedure.
The direct Friedel-Crafts acylation appears to be the more efficient route, offering a higher reported yield in a single step.[5] However, the Fries rearrangement, while being a two-step process, provides a classic and reliable alternative. For process development and scale-up, the direct acylation may be preferred due to its atom economy, though careful management of the Lewis acid catalyst is essential. Researchers should consider the trade-offs in terms of reaction conditions, workup procedures, and overall efficiency when selecting the optimal synthetic strategy.
References
A Synthetic Chemist's Guide: Leveraging Methyl 3-acetyl-4-hydroxybenzoate Over Simpler Hydroxybenzoate Esters
Introduction: Beyond the Standard Building Blocks
In the landscape of synthetic chemistry and drug discovery, hydroxybenzoate esters are foundational building blocks, prized for their versatile aromatic scaffold.[1][2] Simple esters like Methyl 4-hydroxybenzoate (a common paraben) and Methyl 2-hydroxybenzoate (methyl salicylate) are workhorses in many synthetic routes, offering a phenolic hydroxyl group and an ester for subsequent modifications.[3][4] However, for constructing more complex molecular architectures, a more functionalized building block can dramatically streamline synthesis and unlock novel derivatization pathways.
This guide provides an in-depth comparison of Methyl 3-acetyl-4-hydroxybenzoate against its simpler counterparts. We will explore how its unique trifunctional nature—possessing a phenolic hydroxyl, a methyl ester, and a strategically placed acetyl group—provides a distinct synthetic advantage for researchers and drug development professionals.
The Strategic Advantage: A Trifunctional Scaffold
The core difference lies in the functionality. While standard hydroxybenzoate esters are bifunctional, this compound introduces a third reactive site, the acetyl ketone, which serves multiple roles.
-
An Ortho-Directing Handle: The acetyl group, positioned ortho to the hydroxyl group, provides a powerful tool for directing further electrophilic aromatic substitutions.
-
A Versatile Chemical Anchor: The ketone functionality is a gateway to a vast array of chemical transformations, including condensations, reductions, and oxidations, that are not directly accessible from simpler hydroxybenzoates.
-
Modulator of Electronic Properties: The electron-withdrawing nature of the acetyl group influences the reactivity of the aromatic ring and the acidity of the phenolic proton, offering finer control over subsequent reactions.
The following diagram illustrates the comparative synthetic pathways to these key building blocks.
Caption: Comparative synthesis routes for hydroxybenzoate esters.
Comparative Analysis of Hydroxybenzoate Esters
The choice of building block is dictated by the synthetic target. The following table summarizes the key properties and synthetic potential of this compound and its common alternatives.
| Feature | This compound | Methyl 4-hydroxybenzoate (Methylparaben) | Methyl 2-hydroxybenzoate (Methyl Salicylate) |
| CAS Number | 57009-12-8[5] | 99-76-3 | 119-36-8 |
| Molecular Formula | C₁₀H₁₀O₄[5] | C₈H₈O₃ | C₈H₈O₃ |
| Molecular Weight | 194.18 g/mol [5] | 152.15 g/mol | 152.15 g/mol |
| Key Functional Groups | Phenolic -OH, Methyl Ester, Acetyl Ketone | Phenolic -OH, Methyl Ester | Phenolic -OH, Methyl Ester |
| Primary Reactive Sites | -OH (Alkylation, Acylation)-Ester (Hydrolysis, Amidation)-Ketone (Condensation, Reduction)-Aromatic Ring (Substitution) | -OH (Alkylation, Acylation)-Ester (Hydrolysis, Amidation)-Aromatic Ring (Substitution at C3/C5) | -OH (Alkylation, Acylation)-Ester (Hydrolysis, Amidation)-Aromatic Ring (Substitution) |
| Key Synthetic Advantage | Trifunctional handle for complex, multi-step syntheses. Ketone allows for unique derivatizations. | Simple, cost-effective starting material for para-substituted phenols. | Ortho-positioning and intramolecular H-bonding can influence reactivity and physical properties. |
| Primary Limitation | Higher cost and more complex initial synthesis. | Limited functional handles for derivatization beyond the -OH and ester groups. | Intramolecular H-bonding can sometimes hinder reactivity of the phenolic proton. |
Experimental Deep Dive: Synthesis Protocols
Trustworthy and reproducible protocols are paramount. Here, we detail the synthesis of this compound via the Fries rearrangement and compare it to the straightforward Fischer esterification of Methyl 4-hydroxybenzoate.
Protocol 1: Synthesis of this compound via Fries Rearrangement
The Fries rearrangement is a powerful method for converting phenolic esters into hydroxy aryl ketones.[6][7] The reaction proceeds through an acylium ion intermediate generated by a Lewis acid, which then acylates the aromatic ring.[8][9] Temperature control is critical: higher temperatures (>160°C) favor the formation of the ortho-isomer, which is our desired product.[8]
Step A: Acetylation of Methyl 4-hydroxybenzoate
-
Reagents: Methyl 4-hydroxybenzoate (1.0 eq), Acetic Anhydride (1.5 eq), Pyridine (catalytic amount), Dichloromethane (solvent).
-
Procedure: Dissolve Methyl 4-hydroxybenzoate in dichloromethane. Add a catalytic amount of pyridine, followed by the dropwise addition of acetic anhydride at 0°C.
-
Rationale: This standard acetylation protects the phenolic hydroxyl group and sets the stage for the rearrangement. Pyridine acts as a nucleophilic catalyst and scavenges the acetic acid byproduct.
-
Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with water, separate the organic layer, wash with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 4-acetoxybenzoate.
Step B: Fries Rearrangement to this compound
-
Reagents: Methyl 4-acetoxybenzoate (1.0 eq), Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq).
-
Procedure: Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood. Slowly add the Methyl 4-acetoxybenzoate to a stirred suspension of anhydrous AlCl₃ at 0°C. After the initial exothermic reaction subsides, slowly heat the mixture to 160-170°C and maintain for 3-5 hours.
-
Rationale: A supra-stoichiometric amount of AlCl₃ is required because it complexes with both the ester carbonyl of the reactant and the product's ketone and phenol groups.[7] The high temperature provides the kinetic control needed to favor migration to the sterically hindered ortho position.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and precipitates the product. Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Synthesis of Methyl 4-hydroxybenzoate via Fischer Esterification
This is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10]
-
Reagents: p-Hydroxybenzoic Acid (1.0 eq), Methanol (large excess, acts as solvent and reagent), Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%).
-
Procedure: Suspend p-hydroxybenzoic acid in excess methanol in a round-bottom flask.[11][12] Carefully add concentrated sulfuric acid. Heat the mixture to reflux for 4-6 hours.[13]
-
Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. Using a large excess of methanol drives the equilibrium towards the product ester, according to Le Châtelier's principle.
-
Work-up: Cool the reaction mixture and reduce the volume of methanol by rotary evaporation. Pour the residue into cold water to precipitate the crude ester. Filter the solid, wash with cold water to remove residual acid, and then wash with a cold, dilute sodium bicarbonate solution to neutralize any remaining p-hydroxybenzoic acid.[14] Recrystallize from methanol/water to obtain pure Methyl 4-hydroxybenzoate.
Synthetic Utility: A Visual Comparison
The true value of this compound is revealed in its potential for subsequent transformations. The diagram below contrasts the reactive sites and derivatization possibilities.
Caption: Comparative reactive sites and synthetic potential.
Conclusion
For routine syntheses requiring a simple para-substituted phenolic ester, Methyl 4-hydroxybenzoate remains a cost-effective and reliable choice. However, for the synthetic chemist aiming to build complex, highly functionalized molecules, This compound offers a clear and strategic advantage. Its third point of reactivity—the acetyl group—serves as a versatile synthetic handle, enabling a broader range of transformations and providing greater control over the construction of intricate molecular frameworks. While its preparation is more involved, the investment in this initial synthesis pays significant dividends by streamlining downstream derivatization, ultimately accelerating the path to novel compounds in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. pharmdguru.com [pharmdguru.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Methylparaben synthesis - chemicalbook [chemicalbook.com]
- 13. CN104447308A - Synthesis method of methylparaben - Google Patents [patents.google.com]
- 14. fao.org [fao.org]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of Methyl 3-acetyl-4-hydroxybenzoate Derivatives
For researchers, scientists, and drug development professionals, understanding the specificity of a therapeutic candidate is paramount. This guide provides an in-depth, technical framework for conducting cross-reactivity studies on derivatives of Methyl 3-acetyl-4-hydroxybenzoate, a compound scaffold with documented anti-inflammatory and antimicrobial potential.[1][2][3][4][5][6][7] In the absence of direct cross-reactivity data for this specific compound family, this guide will equip you with the foundational knowledge and detailed protocols to design and execute a robust comparative analysis. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Imperative of Cross-Reactivity Assessment in Drug Discovery
Cross-reactivity, the binding of a compound to unintended targets, can lead to off-target effects, toxicity, and diminished therapeutic efficacy.[8] Therefore, early and thorough characterization of a drug candidate's specificity is a critical step in preclinical development.[9][10][11][12] This guide will focus on a hypothetical series of this compound derivatives to illustrate the principles of a comprehensive cross-reactivity study.
Hypothetical Derivatives for Our Study:
For the purpose of this guide, we will consider the following structurally related derivatives of this compound (MAHB):
-
MAHB (Parent Compound): this compound[13]
-
Derivative A: Methyl 3-acetyl-2,4-dihydroxybenzoate
-
Derivative B: Methyl 3-propionyl-4-hydroxybenzoate
-
Derivative C: 3-acetyl-4-hydroxybenzoic acid
These derivatives introduce subtle changes to the core structure—an additional hydroxyl group, a longer acyl chain, and the hydrolysis of the methyl ester—that could significantly impact their binding profiles.
Experimental Framework: A Multi-Pronged Approach
A comprehensive cross-reactivity assessment should not rely on a single methodology. Instead, a combination of biochemical and cell-based assays provides a more complete picture of a compound's specificity.[14][15] Our comparative guide will utilize three complementary techniques:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method to assess binding to a specific target protein.[16][17][18]
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free kinetic data on binding interactions.[19][20][21][22][23]
-
Cell-Based Functional Assay: Evaluates the functional consequences of target engagement in a physiologically relevant context.[14][15][24][25]
Given the reported anti-inflammatory properties of similar benzoate derivatives, we will focus our investigation on a key inflammatory pathway: the NF-κB signaling pathway .[4] Specifically, we will assess the cross-reactivity of our derivatives against IκB Kinase (IKK) , a critical enzyme in this pathway.
Visualizing the Experimental Workflow
Caption: Experimental workflow for comparative cross-reactivity studies.
In-Depth Experimental Protocols
Competitive ELISA for IKKβ Binding
Rationale: This assay quantifies the ability of our test compounds to compete with a known IKKβ ligand, providing a measure of their relative binding affinities.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with recombinant human IKKβ (1-2 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with blocking buffer (PBS with 1% BSA) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Binding: Add a fixed concentration of a biotinylated IKKβ ligand (e.g., biotinylated IκBα peptide) and serial dilutions of the test compounds (MAHB and derivatives) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.[26]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark until sufficient color development.
-
Stop Reaction: Stop the reaction by adding 2N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the biotinylated ligand binding).
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Rationale: SPR provides real-time, label-free data on the association and dissociation rates of the compounds with IKKβ, allowing for the determination of the equilibrium dissociation constant (Kᴅ).[19][20][21]
Step-by-Step Protocol:
-
Chip Preparation: Immobilize recombinant human IKKβ onto a CM5 sensor chip using standard amine coupling chemistry.
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+ buffer).
-
Analyte Injection: Inject serial dilutions of the test compounds (MAHB and derivatives) over the sensor chip surface at a constant flow rate.
-
Association Phase: Monitor the change in response units (RU) as the compound binds to the immobilized IKKβ.
-
Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the compound from IKKβ.
-
Regeneration: Regenerate the sensor surface with a suitable regeneration solution (e.g., a low pH buffer) to remove any bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ = kd/ka).
NF-κB Reporter Gene Assay
Rationale: This cell-based assay measures the functional consequence of IKKβ inhibition by quantifying the activity of an NF-κB-driven reporter gene.[14][15][24]
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing an NF-κB-luciferase reporter construct.
-
Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (MAHB and derivatives) for 1 hour.
-
Stimulation: Stimulate the cells with a known NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a luciferase assay lysis buffer.
-
Luminescence Measurement: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay) and calculate the percentage of inhibition of NF-κB activation for each compound concentration. Determine the EC₅₀ value (the concentration of the compound that causes 50% of the maximal inhibitory effect).
Visualizing the NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and the point of inhibition.
Comparative Data Analysis
The following tables present hypothetical but plausible data that could be obtained from the described experiments. This data is for illustrative purposes to demonstrate how the results would be compared.
Table 1: Comparative Binding Affinity to IKKβ (Competitive ELISA)
| Compound | IC₅₀ (µM) |
| MAHB | 15.2 |
| Derivative A | 8.5 |
| Derivative B | 25.8 |
| Derivative C | 12.1 |
Table 2: Kinetic Parameters of IKKβ Interaction (SPR)
| Compound | ka (1/Ms) | kd (1/s) | Kᴅ (µM) |
| MAHB | 1.2 x 10⁴ | 1.8 x 10⁻¹ | 15.0 |
| Derivative A | 2.5 x 10⁴ | 2.1 x 10⁻¹ | 8.4 |
| Derivative B | 0.8 x 10⁴ | 2.0 x 10⁻¹ | 25.0 |
| Derivative C | 1.5 x 10⁴ | 1.8 x 10⁻¹ | 12.0 |
Table 3: Functional Inhibition of NF-κB Activation (Reporter Gene Assay)
| Compound | EC₅₀ (µM) |
| MAHB | 22.5 |
| Derivative A | 12.3 |
| Derivative B | 38.1 |
| Derivative C | 18.9 |
Interpretation of Results and Concluding Remarks
-
Derivative A shows the highest affinity and functional potency for IKKβ, suggesting that the additional hydroxyl group may enhance binding.
-
Derivative B , with its longer acyl chain, exhibits reduced affinity and potency, indicating that the acetyl group may be optimal for this interaction.
-
Derivative C demonstrates comparable activity to the parent compound, suggesting that the methyl ester is not critical for binding to IKKβ but may influence other properties like cell permeability.
This multi-faceted approach, combining biochemical and cell-based assays, provides a robust framework for evaluating the cross-reactivity and structure-activity relationships of this compound derivatives. By meticulously following these protocols and carefully analyzing the resulting data, researchers can make informed decisions in the early stages of drug discovery, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. ijfans.org [ijfans.org]
- 4. 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 12. histologix.com [histologix.com]
- 13. This compound | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. seracare.com [seracare.com]
- 17. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 22. par.nsf.gov [par.nsf.gov]
- 23. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioagilytix.com [bioagilytix.com]
- 25. pharmaron.com [pharmaron.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Benchmarking Catalysts for Methyl 3-acetyl-4-hydroxybenzoate Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-acetyl-4-hydroxybenzoate is a valuable building block, and its synthesis, predominantly via the Fries rearrangement of methyl 4-acetoxybenzoate, presents a fascinating case study in catalyst selection and process optimization. This guide provides an in-depth comparison of catalytic systems for this synthesis, moving beyond a simple recitation of protocols to explain the underlying chemical principles that govern catalyst performance and selectivity.
The primary route to this compound is the ortho-selective Fries rearrangement of its precursor, methyl 4-acetoxybenzoate. This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by an acid.[1] The choice of catalyst is critical, as it dictates not only the reaction rate but, more importantly, the regioselectivity between the desired ortho product (this compound) and the isomeric para product (methyl 5-acetyl-2-hydroxybenzoate).
This guide will benchmark the performance of various catalysts, categorized into homogeneous and heterogeneous systems, providing the experimental data necessary for an objective comparison.
The Foundational Reaction: Fries Rearrangement
The Fries rearrangement is a classic organic transformation that converts a phenolic ester into a hydroxy aryl ketone.[2] The reaction is initiated by a Lewis or Brønsted acid, which coordinates to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to form a highly electrophilic acylium ion intermediate.[3] This intermediate then undergoes an electrophilic aromatic substitution on the electron-rich phenolic ring.
The regioselectivity of this reaction is a subject of thermodynamic versus kinetic control. Generally, lower reaction temperatures favor the formation of the para isomer (kinetic control), while higher temperatures promote the formation of the more thermodynamically stable ortho isomer.[1] The stability of the ortho product is often attributed to the formation of a stable bidentate complex with the catalyst (e.g., aluminum).[1]
Caption: Generalized workflow of the Fries rearrangement for this compound synthesis.
Part 1: Homogeneous Catalysts
Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the uniform distribution of catalytic sites. However, their separation from the product mixture can be challenging, often leading to corrosive and environmentally taxing workup procedures.[2]
Aluminum Chloride (AlCl₃): The Classical Approach
Aluminum chloride is the most traditional Lewis acid catalyst for the Fries rearrangement.[4] It is highly effective but typically required in stoichiometric amounts or even in excess because it complexes with both the starting material and the product.[2]
Causality Behind Experimental Choices: The use of more than one equivalent of AlCl₃ is necessary as it binds to the carbonyl oxygen of the ester, the phenolic oxygen of the product, and the ester group of the product, effectively being consumed as the reaction progresses. The choice of solvent is also critical; non-polar solvents tend to favor the formation of the ortho product.[1]
Performance Data:
| Substrate | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Ortho:Para Ratio | Yield (%) | Reference |
| 2-Fluorophenyl acetate | AlCl₃ (1.5) | Monochlorobenzene | 120 | - | 2.84:1 | - | [5] |
| 2-Fluorophenyl acetate | AlCl₃ (1.5) | Monochlorobenzene | 170 | - | 1.72:1 | 62 (crude) | [5] |
| 2-Acetyl-4-methylphenyl benzoate | AlCl₃ (2.0) | o-dichlorobenzene | 150-170 | 2-3 | Primarily ortho | (not specified) | [6] |
Experimental Protocol: AlCl₃-Catalyzed Fries Rearrangement
This protocol is adapted from established procedures for substituted aryl esters.[6]
-
Preparation of Starting Material: First, synthesize methyl 4-acetoxybenzoate by reacting methyl 4-hydroxybenzoate with acetic anhydride in the presence of a catalytic amount of sulfuric acid. Purify by recrystallization.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 4-acetoxybenzoate (1.0 eq).
-
Solvent Addition: Add a high-boiling inert solvent such as o-dichlorobenzene.
-
Catalyst Addition: Cool the solution to 0-5°C using an ice bath. Under a nitrogen atmosphere, carefully and portion-wise add anhydrous aluminum chloride (2.0 eq), ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 160-170°C. Higher temperatures generally favor the formation of the ortho isomer.[1]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
Workup: Upon completion, cool the reaction mixture and carefully quench it by slowly pouring it into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.
Brønsted Acids: A Greener Alternative
Strong Brønsted acids like methanesulfonic acid (MSA) have emerged as more environmentally friendly alternatives to traditional Lewis acids.[8] MSA is biodegradable, less corrosive, and can often be recycled.[8]
Causality Behind Experimental Choices: The addition of methanesulfonic anhydride can further enhance the reaction by removing trace amounts of water, which can inhibit the reaction.[9] MSA is a strong acid that can effectively protonate the carbonyl oxygen, initiating the acyl migration.
Performance Data:
| Substrate | Catalyst | Temp. (°C) | Time (h) | Ortho:Para Ratio | Yield (%) | Reference |
| Phenyl acetate | MSA (8:1 molar ratio) | neat | 90 | 1:12 | 100 (conversion) | [8] |
| Aryl esters | MSA/Ms₂O | various | - | para-selective | up to 81 | [9] |
Note: While MSA is effective, it often shows a preference for the para product.[8][9] For the synthesis of this compound, where ortho selectivity is desired, MSA might be less suitable unless reaction conditions can be optimized to favor the ortho isomer.
Metal Triflates: Mild and Efficient Lewis Acids
Metal triflates, particularly those of bismuth (Bi(OTf)₃) and lanthanides (e.g., Sc(OTf)₃, Yb(OTf)₃), are water-tolerant Lewis acids that can catalyze the Fries rearrangement under milder conditions than AlCl₃.[10][11] They are often used in catalytic amounts, reducing waste.
Causality Behind Experimental Choices: Bismuth triflate is an effective and relatively inexpensive catalyst.[10] The reaction can often be performed at reflux in a suitable solvent like toluene. The catalytic nature of metal triflates stems from their ability to activate the ester without being consumed in stoichiometric amounts.
Performance Data:
| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Ortho:Para Ratio | Yield (%) | Reference |
| Phenyl acetate | Bi(OTf)₃ (10) | neat | 120 | 2.5 | 1:1.8 | 85 | [12] |
| Phenyl acetate | Bi(OTf)₃ (5) | Toluene | reflux | - | - | (good yields) | [10] |
| 1-Naphthyl acetate | Bi(OTf)₃ (10) | neat | 120 | 0.5 | 1:0 | 94 | [12] |
Experimental Protocol: Bismuth Triflate-Catalyzed Fries Rearrangement
This protocol is based on a general procedure for the Fries rearrangement of aryl esters using bismuth triflate.[10]
-
Reaction Setup: To a stirred solution of methyl 4-acetoxybenzoate (1 mmol) in an appropriate solvent (e.g., toluene, 5 mL) in a round-bottom flask equipped with a reflux condenser, add bismuth triflate (5-10 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and concentrate it under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired product.
Part 2: Heterogeneous Catalysts
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. Their primary advantage is the ease of separation from the reaction mixture by simple filtration, which allows for catalyst recycling and reduces waste, aligning with the principles of green chemistry.
Zeolites: Shape-Selective Catalysis
Zeolites are microporous aluminosilicates with well-defined pore structures and strong Brønsted acid sites. They can act as shape-selective catalysts for the Fries rearrangement. However, they are prone to deactivation due to coke formation.
Causality Behind Experimental Choices: The pore size and structure of the zeolite can influence the product distribution. For instance, zeolites with smaller pores may favor the formation of the less bulky para isomer. The reaction is typically carried out in the liquid phase at elevated temperatures.
Performance Data:
| Substrate | Catalyst | Temp. (°C) | Ortho:Para Ratio | Reference |
| Phenyl acetate | H-Beta Zeolite | 150-200 | Varies with conditions | [13] |
| Phenyl acetate | Various Zeolites | (not specified) | MFI zeolites show higher para-selectivity than BEA zeolites | [13] |
Heteropoly Acids (HPAs): Strong Brønsted Acidity
Heteropoly acids, such as H₃PW₁₂O₄₀, are strong Brønsted acids that can be used as bulk catalysts or supported on materials like silica.[14] They can function as both homogeneous and heterogeneous catalysts depending on the solvent.[13]
Causality Behind Experimental Choices: In non-polar solvents, HPAs act as heterogeneous catalysts.[13] Their strong acidity allows for efficient catalysis of the Fries rearrangement. Supported HPAs can offer improved stability and reusability.
Performance Data:
| Substrate | Catalyst | Solvent | Temp. (°C) | Ortho:Para Ratio | Reference |
| Phenyl acetate | H₃PW₁₂O₄₀ | neat | 150 | 1:3.6 | [14] |
| Phenyl acetate | Cs₂.₅H₀.₅PW₁₂O₄₀ | Dodecane | 170 | 1:1.9 | [15] |
Comparative Summary and Outlook
The choice of catalyst for the synthesis of this compound via the Fries rearrangement involves a trade-off between activity, selectivity, cost, and environmental impact.
Caption: Decision matrix for catalyst selection in the Fries rearrangement.
For the specific synthesis of this compound, achieving high ortho-selectivity is the primary goal. Based on the available data:
-
Traditional Lewis acids like AlCl₃ , when used at high temperatures, remain a reliable if environmentally challenging option for achieving high ortho selectivity.
-
Metal triflates present a promising alternative, offering high activity in catalytic amounts and potentially tunable selectivity. Further optimization of reaction conditions with these catalysts for the specific substrate is warranted.
-
Heterogeneous catalysts offer significant advantages in terms of sustainability. However, for this particular synthesis, achieving high ortho-selectivity may be challenging and requires careful selection of the catalyst and optimization of reaction conditions.
Future research should focus on developing robust, recyclable, and highly ortho-selective catalysts for the Fries rearrangement of substituted phenolic esters like methyl 4-acetoxybenzoate. The insights and data presented in this guide provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fries rearrangement in methane sulfonic acid, an environmental friendly acid [organic-chemistry.org]
- 9. An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fries rearrangement of aryl esters catalysed by heteropoly acid: catalyst regeneration and reuse (2004) | Elena F. Kozhevnikova | 53 Citations [scispace.com]
A Comparative Guide to the In-Silico and Experimental Properties of Methyl 3-acetyl-4-hydroxybenzoate
In the landscape of modern chemical research and drug development, the characterization of novel molecules is a foundational step. Methyl 3-acetyl-4-hydroxybenzoate (C₁₀H₁₀O₄), a substituted benzoic acid derivative, serves as an excellent case study for illustrating the synergistic relationship between computational (in-silico) prediction and physical (experimental) validation. This guide provides an in-depth comparison of its properties, offering researchers a clear perspective on how these two approaches complement each other to build a comprehensive molecular profile. We will explore the causality behind our analytical choices, grounding our discussion in the principles of scientific integrity and validated methodologies.
The Rationale: Why Compare In-Silico and Experimental Data?
Before a single experiment is conducted, in-silico tools provide a rapid, cost-effective means to forecast a molecule's behavior. Based on its two-dimensional structure, algorithms can predict a vast array of physicochemical, pharmacokinetic, and toxicological properties. This allows scientists to prioritize candidates, anticipate experimental challenges (like poor solubility), and design more efficient studies.
However, these predictions are models of reality, not reality itself. Experimental data provides the "ground truth"—the definitive, observable properties of a substance under real-world conditions. The true power emerges when we use both: in-silico predictions to guide our hypotheses and experimental results to validate and refine our understanding. This guide will dissect this interplay using this compound as our subject.
In-Silico Profile: The Computational Prediction
Computational models use the structure of a molecule to calculate its properties. These descriptors are derived from databases of known compounds and quantum mechanical calculations. For this compound, we can generate a robust predicted profile.
Core Physicochemical Descriptors
The fundamental molecular properties are calculated based on atomic composition and bond connectivity. These values are crucial for everything from calculating reaction stoichiometry to predicting membrane permeability. The data presented below is primarily sourced from computational analysis by PubChem.[1]
| Property | Predicted Value | Source | Significance in Research |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem | Defines the elemental composition.[1] |
| Molecular Weight | 194.18 g/mol | PubChem | Essential for all quantitative experimental work.[1] |
| XLogP3 | 1.7 | PubChem | A measure of lipophilicity; predicts solubility and membrane permeability.[1] |
| H-Bond Donor Count | 1 | PubChem | The phenolic hydroxyl group can donate a hydrogen bond.[1][2] |
| H-Bond Acceptor Count | 4 | PubChem | The ester and ketone carbonyls, and the hydroxyl oxygen can accept H-bonds.[1][2] |
| Rotatable Bond Count | 3 | PubChem | Indicates molecular flexibility, which can influence receptor binding.[1][2] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | PubChem | Predicts transport properties, including intestinal absorption and brain penetration.[1][2] |
| pKa (acidic) | 8.55 ± 0.18 | ChemicalBook | Predicts the ionization state at a given pH; critical for solubility and binding.[3] |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Forecast
In drug discovery, early assessment of a compound's ADMET profile is critical to avoid costly late-stage failures.[4] Web-based platforms like admetSAR and SwissADME use quantitative structure-activity relationship (QSAR) models to predict these complex biological interactions.[4][5][6]
Typical Predicted ADMET Profile for a Phenolic Compound:
-
Human Intestinal Absorption (HIA): Likely high, given the moderate molecular weight and TPSA.
-
Blood-Brain Barrier (BBB) Penetration: Unlikely to be significant due to the polar surface area.
-
Metabolism: The ester group is a likely site for hydrolysis by esterases. The phenolic group may undergo glucuronidation or sulfation.
-
Toxicity: GHS classifications from notifications to the ECHA C&L Inventory indicate potential hazards such as being harmful if swallowed, causing skin irritation, and causing serious eye damage.[1]
The workflow for generating such a profile is systematic, starting from a simple chemical representation.
Caption: Workflow for In-Silico Property Prediction.
Experimental Profile: The Laboratory Validation
Experimental data is obtained through direct measurement, providing definitive values for a compound's properties. The following data has been consolidated from chemical suppliers and databases.
| Property | Experimental Value | Source |
| Appearance | Light yellow or beige powder | ChemicalBook[3][7] |
| Melting Point | 98 °C | ChemicalBook[3] |
| Boiling Point | 331.5 ± 27.0 °C (Predicted) | ChemicalBook[3] |
| Mass Spectrum | [MH]⁻ 193 | ChemicalBook[7] |
Spectroscopic Characterization
Spectroscopy provides an electronic and structural fingerprint of a molecule. While specific spectra for this compound are not publicly available, we can reliably predict the key signals based on its functional groups and by referencing similar structures.[8][9][10][11][12]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
~11-12 ppm (singlet, 1H): The phenolic hydroxyl (-OH) proton, often broad. Its position is highly dependent on solvent and concentration.
-
~7.0-8.0 ppm (multiplets, 3H): Protons on the aromatic ring.
-
~3.9 ppm (singlet, 3H): The methyl ester (-OCH₃) protons.
-
~2.6 ppm (singlet, 3H): The acetyl methyl (-COCH₃) protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~195-205 ppm: Ketone carbonyl carbon of the acetyl group.
-
~165-170 ppm: Ester carbonyl carbon.
-
~115-160 ppm: Six distinct signals for the aromatic carbons.
-
~52 ppm: Methyl ester carbon.
-
~25-30 ppm: Acetyl methyl carbon.
-
-
IR (Infrared) Spectroscopy:
-
~3200-3500 cm⁻¹ (broad): O-H stretch from the phenolic group.
-
~1720-1740 cm⁻¹ (sharp): C=O stretch from the ester group.
-
~1670-1690 cm⁻¹ (sharp): C=O stretch from the ketone group.
-
~1600, 1450 cm⁻¹: C=C stretches within the aromatic ring.
-
~1200-1300 cm⁻¹: C-O stretches from the ester and phenol.
-
Protocol: Experimental Determination of Melting Point
The melting point is a fundamental and sensitive indicator of purity. The causality for this procedure is rooted in achieving a slow, uniform temperature ramp to observe the precise phase transition from solid to liquid.
Objective: To determine the melting point range of a purified sample of this compound.
Apparatus:
-
Digital melting point apparatus (e.g., Mel-Temp®)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Sample of this compound (previously dried)
Procedure:
-
Sample Preparation: Finely grind a small amount of the crystalline sample using a mortar and pestle. A fine powder ensures uniform heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Ramp (Optional): If the approximate melting point is unknown, perform a quick run by increasing the temperature rapidly to get a rough estimate.
-
Measured Ramp: Set the apparatus to a temperature approximately 20°C below the expected melting point (98°C)[3].
-
Heating Rate: Adjust the heating rate to a slow ramp of 1-2°C per minute. This slow rate is critical for accuracy, allowing the sample and thermometer to be in thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (≤ 2°C).
Caption: Experimental Workflow for Compound Characterization.
Synthesis and Discrepancies: Bridging Prediction and Reality
A direct comparison reveals the strengths and limitations of both approaches.
| Property | In-Silico (Predicted) | Experimental (Measured) | Analysis |
| Molecular Weight | 194.18 g/mol [1] | 194.18 g/mol (from formula) | Exact Match. This is a calculated value based on atomic masses and is expected to be identical. |
| Mass Spectrum | N/A | [MH]⁻ 193[7] | Excellent Agreement. The experimental mass spectrum showing a deprotonated molecule at m/z 193 confirms the molecular weight of 194. |
| Melting Point | N/A (requires specialized models) | 98 °C[3] | Experimental is Key. Melting point is highly dependent on crystal lattice energy, a factor that simple in-silico models do not predict well. This is a critical experimental value. |
| pKa (acidic) | 8.55 ± 0.18[3] | Not found | Guideline Value. The predicted pKa suggests the phenolic proton is weakly acidic. This is a reasonable estimate but would require experimental titration (e.g., potentiometric or UV-metric) for definitive confirmation. |
The discrepancies are not failures but points of insight. The inability of basic software to predict melting point highlights the complexity of intermolecular forces in the solid state. Similarly, a predicted pKa provides a valuable starting point for designing buffer systems for bioassays, but the experimental value is required for precise quantitative analysis.
Biological Context and Future Directions
Derivatives of p-hydroxybenzoic acid are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties.[13] The structural alerts within this compound—a phenol, a ketone, and a benzoate ester—make it an interesting candidate for further investigation.
-
In-Silico Next Steps: Molecular docking studies could be performed to predict binding affinity to specific enzyme targets, such as those involved in bacterial growth or oxidative stress pathways.
-
Experimental Next Steps: In vitro assays (e.g., antioxidant capacity assays like DPPH, or antimicrobial susceptibility testing against bacterial strains) would be the logical follow-up to validate any computational hypotheses.[14]
Conclusion
The characterization of this compound demonstrates a model workflow for modern chemical science. In-silico predictions provide a rapid, data-rich portrait of the molecule, guiding experimental design and resource allocation. Experimental measurements, in turn, deliver the irrefutable data that validates these predictions and confirms the molecule's true identity and properties. Neither approach is complete without the other. By integrating computational forecasts with rigorous laboratory validation, researchers can accelerate the pace of discovery while maintaining the highest standards of scientific integrity.
References
- 1. This compound | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 57009-12-8(this compound) | Kuujia.com [kuujia.com]
- 3. 57009-12-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmse001194 Methyl 4-hydroxybenzoate at BMRB [bmrb.io]
- 11. Methyl 3-hydroxybenzoate (19438-10-9) 13C NMR spectrum [chemicalbook.com]
- 12. METHYL 4-ACETYLBENZOATE(3609-53-8) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Methyl 3-acetyl-4-hydroxybenzoate by HPLC
For researchers, scientists, and professionals in drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized Methyl 3-acetyl-4-hydroxybenzoate. The methodologies and insights presented herein are designed to ensure the trustworthiness and validity of your experimental findings.
This compound is a valuable intermediate in organic synthesis.[1][2][3] Its purity is paramount to the success of downstream applications. While several methods can be employed for purity determination, HPLC stands out for its sensitivity, resolution, and quantitative accuracy.[4] This guide will delve into the nuances of employing HPLC for this specific application, compare it with alternative methods, and provide detailed protocols to ensure the integrity of your results.
The Central Role of HPLC in Purity Verification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, particularly for the separation and quantification of non-volatile and thermally labile compounds.[4] Its application in determining the purity of synthesized organic molecules like this compound is predicated on its ability to separate the target compound from unreacted starting materials, byproducts, and other impurities with high resolution.
The selection of an appropriate HPLC method is critical and is guided by the physicochemical properties of the analyte. This compound, a phenolic compound, is well-suited for Reversed-Phase HPLC (RP-HPLC).[5] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is not a matter of arbitrary selection but a reasoned process based on scientific principles. For this compound, the following choices are justified:
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and is an excellent starting point. The long alkyl chains provide a hydrophobic environment that effectively retains moderately polar compounds like our target molecule.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH-modifying acid) and an organic solvent (typically acetonitrile or methanol) is employed.[6] This allows for the efficient elution of a wide range of compounds with varying polarities. For this specific analysis, a mobile phase of acidified water (e.g., with 0.1% phosphoric acid) and acetonitrile is a logical choice. The acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
-
Detection: A UV-Vis detector is ideal for this analysis as this compound possesses a chromophore that absorbs in the UV region.[7] The selection of the detection wavelength should be at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the typical workflow for HPLC-based purity confirmation:
Caption: Workflow for HPLC Purity Determination.
Detailed Experimental Protocol for HPLC Analysis
This protocol is a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in line with ICH guidelines.[7][8][9][10][11]
1. Preparation of Solutions:
- Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water.
- Mobile Phase B: Acetonitrile (HPLC grade).
- Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and B.
- Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and B.
2. HPLC Instrumentation and Conditions:
- HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Column Temperature: 30 °C.[12]
- Flow Rate: 1.0 mL/min.[6]
- Injection Volume: 10 µL.[12]
- Detection Wavelength: Determined by scanning the standard solution for its λmax (typically around 278 nm for similar phenolic compounds).[13]
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|------------------|------------------| | 0 | 90 | 10 | | 20 | 40 | 60 | | 25 | 40 | 60 | | 30 | 90 | 10 | | 35 | 90 | 10 |
3. System Suitability Test (SST):
- Inject the standard solution six times.
- The relative standard deviation (%RSD) of the peak area and retention time should be less than 2.0%.[10]
4. Analysis:
- Inject the sample solution in duplicate.
5. Data Analysis and Purity Calculation:
- Integrate the peak areas of the chromatograms.
- Calculate the percentage purity using the area normalization method:
- % Purity = (Area of the main peak / Total area of all peaks) x 100
Comparison with Alternative Purity Analysis Techniques
While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical methods. The choice of technique often depends on the specific requirements of the analysis, such as the desired level of accuracy, available instrumentation, and the nature of potential impurities.[14]
| Technique | Principle | Sensitivity | Selectivity | Speed | Cost |
| HPLC | Differential partitioning between a stationary and mobile phase.[4] | High | High | Moderate | High |
| Thin-Layer Chromatography (TLC) | Differential migration on a coated plate.[15][16][17] | Moderate | Moderate | Fast | Low |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis.[18][19] | Very High | Very High | Moderate | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency by atomic nuclei in a magnetic field.[20][21][22] | Moderate | High | Fast | Very High |
| Melting Point Determination | Observation of the temperature range over which a solid melts.[23][24] | Low | Low | Fast | Very Low |
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique often used for monitoring the progress of a reaction and for preliminary purity checks.[15][16][25] It operates on the same principle of chromatography as HPLC but in a planar format.[17] While useful for a quick assessment, TLC is generally considered a qualitative or semi-quantitative method and lacks the resolution and accuracy of HPLC for precise purity determination.[16]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds.[18][19] For non-volatile compounds like this compound, derivatization to a more volatile form may be necessary.[18] GC-MS provides both chromatographic separation and mass spectral information, which can be invaluable for identifying unknown impurities.[26][27][28] However, the potential need for derivatization adds a layer of complexity to the sample preparation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a powerful tool for purity assessment.[20][21][22] It is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte.[29][30] By comparing the integral of the analyte's signals to that of a certified internal standard of known purity, an absolute purity value can be obtained.[20] While highly accurate, NMR instrumentation is expensive and may not be as readily available as HPLC in all laboratory settings.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature.[23][24] Impurities will typically cause a depression and broadening of the melting point range.[23] While a simple and rapid method, it is not very sensitive and is only suitable for detecting significant levels of impurities.[24] It is best used as a preliminary, qualitative indicator of purity.
Conclusion
For the definitive confirmation of the purity of synthesized this compound, HPLC stands as a robust and reliable technique. Its high sensitivity, selectivity, and quantitative accuracy make it the preferred method in many research and industrial settings. While other techniques such as TLC, GC-MS, and NMR offer complementary information and have their own specific advantages, the detailed HPLC protocol provided in this guide offers a self-validating system for generating trustworthy and reproducible purity data. By understanding the principles behind the experimental choices and comparing the performance of HPLC with other methods, researchers can confidently select the most appropriate analytical strategy to ensure the quality and integrity of their synthesized compounds.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 57009-12-8(this compound) | Kuujia.com [kuujia.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. actascientific.com [actascientific.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. database.ich.org [database.ich.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 17. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 18. emerypharma.com [emerypharma.com]
- 19. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 22. tandfonline.com [tandfonline.com]
- 23. tutorchase.com [tutorchase.com]
- 24. homework.study.com [homework.study.com]
- 25. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 26. gcms.cz [gcms.cz]
- 27. researchgate.net [researchgate.net]
- 28. m.youtube.com [m.youtube.com]
- 29. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Applications of Methyl 3-acetyl-4-hydroxybenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of specialty chemicals, the nuanced differences between structural isomers can lead to vastly different applications and performance characteristics. This guide provides an in-depth technical comparison of Methyl 3-acetyl-4-hydroxybenzoate and its key isomers, offering insights into their synthesis, properties, and demonstrated applications. By presenting available experimental data and outlining key synthetic methodologies, this document serves as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.
Introduction to this compound and Its Isomeric Landscape
This compound is a substituted aromatic compound featuring a methyl ester, a hydroxyl group, and an acetyl group on a benzene ring. The relative positions of these functional groups give rise to several isomers, each with a unique electronic and steric profile that dictates its chemical reactivity and biological activity. Understanding these differences is paramount for selecting the optimal isomer for a specific application, be it as a pharmaceutical intermediate, a flavoring agent, or a building block for novel materials.
This guide will focus on a comparative analysis of the following key isomers:
-
This compound
-
Methyl 5-acetyl-2-hydroxybenzoate (Methyl 5-acetylsalicylate)
-
Methyl 4-acetyl-2-hydroxybenzoate
-
Methyl 2-acetyl-4-hydroxybenzoate
-
Methyl 5-acetyl-3-hydroxybenzoate
We will also touch upon a closely related compound, Methyl 4-acetamido-2-hydroxybenzoate , to illustrate the impact of further functional group modification.
Physicochemical Properties: A Comparative Overview
The seemingly subtle shifts in functional group placement among these isomers result in measurable differences in their physicochemical properties. These properties, in turn, influence their solubility, reactivity, and biological uptake. While comprehensive experimental data for all isomers is not uniformly available, the following table summarizes key computed and reported properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Key Distinguishing Features |
| This compound | C₁₀H₁₀O₄ | 194.18 | 57009-12-8 | - | Acetyl group is ortho to the hydroxyl group and meta to the ester. |
| Methyl 5-acetyl-2-hydroxybenzoate | C₁₀H₁₀O₄ | 194.18 | 16475-90-4 | White to light yellow-orange crystalline powder[1] | Acetyl group is para to the hydroxyl group and meta to the ester. |
| Methyl 4-acetyl-2-hydroxybenzoate | C₁₀H₁₀O₄ | 194.18 | 27475-11-2 | - | Acetyl group is meta to the hydroxyl group and para to the ester. |
| Methyl 2-acetyl-4-hydroxybenzoate | C₁₀H₁₀O₄ | 194.18 | - | - | Acetyl group is ortho to the hydroxyl group and ortho to the ester. |
| Methyl 5-acetyl-3-hydroxybenzoate | C₁₀H₁₀O₄ | 194.18 | - | - | Acetyl group is meta to both the hydroxyl and ester groups. |
Synthesis Strategies: Pathways to Isomeric Purity
The synthesis of these isomers often involves classical organic reactions such as Friedel-Crafts acylation, esterification, and Fries rearrangement. The choice of starting material and reaction conditions is crucial for achieving regioselectivity and high yields.
General Synthetic Workflow
Caption: General synthetic pathways to acetylated methyl hydroxybenzoates.
Experimental Protocol: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate
This protocol illustrates a common synthetic sequence involving acetylation of an amino group.
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Ethyl acetate
-
Water
-
Sodium bicarbonate
-
Acetyl chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Methyl 4-amino-2-hydroxybenzoate (1.0 eq) in ethyl acetate.
-
Add a solution of sodium bicarbonate in water and cool the mixture to 0°C.
-
Slowly add acetyl chloride (1.37 eq) dropwise to the stirred mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the product.[2]
This method, with appropriate modifications to starting materials and reaction conditions, can be adapted for the synthesis of other isomers.
Comparative Applications and Performance
The distinct structural features of each isomer translate into a range of specialized applications.
This compound: A Versatile Synthetic Intermediate
Primarily, this compound serves as a valuable intermediate in organic synthesis.[3] Its functional groups—a nucleophilic hydroxyl group, an electrophilic ester, and a ketone—provide multiple reaction sites for building more complex molecules. It is a key precursor in the synthesis of various heterocyclic compounds and other substituted aromatics.
Methyl 5-acetyl-2-hydroxybenzoate: From Flavor to Pharmaceuticals
This isomer, also known as Methyl 5-acetylsalicylate, has a broader range of direct applications:
-
Food Flavoring and Preservative: It is utilized in the food industry for its flavoring properties and as a preservative.[1]
-
Pharmaceutical Intermediate: It plays a crucial role as an intermediate in the synthesis of the bronchodilator drug, Salmeterol.[4] The synthesis involves benzylation of the hydroxyl group followed by bromination of the acetyl group.
-
Fragrance Industry: Its characteristic scent, derived from its salicylic acid structure, makes it a useful ingredient in perfumes and personal care products.[5]
Methyl 4-acetyl-2-hydroxybenzoate: A Building Block for Bioactive Molecules
Similar to its 3-acetyl isomer, Methyl 4-acetyl-2-hydroxybenzoate is primarily used as an intermediate in the synthesis of more complex organic molecules.[6] Its utility lies in the potential to create novel compounds with biological activity, particularly in the pharmaceutical and agrochemical sectors.
Biological Activities: A Comparative Outlook
While comprehensive, direct comparative studies on the biological activities of all isomers are limited, we can draw inferences from research on related phenolic and acetophenone derivatives.
Antioxidant Activity: The antioxidant potential of phenolic compounds is well-established and is primarily due to the hydrogen-donating ability of the hydroxyl group to scavenge free radicals. The position of the acetyl group relative to the hydroxyl group can influence this activity. For instance, in hydroxyacetophenone isomers, a para-hydroxyl group (as in 4'-hydroxyacetophenone) is often associated with greater antioxidant activity due to the formation of a more stable phenoxyl radical through resonance delocalization.[7] Conversely, an ortho-hydroxyl group (as in 2'-hydroxyacetophenone) can form an intramolecular hydrogen bond with the acetyl group, which may slightly hinder its hydrogen-donating capacity.[7]
Antimicrobial Activity: Phenolic acid esters, including derivatives of hydroxybenzoic acid, are known to possess antimicrobial properties. The antimicrobial efficacy is often related to the alkyl chain length of the ester and the substitution pattern on the aromatic ring.[8] Studies on related benzoate derivatives have shown that these compounds can exhibit significant activity against various bacterial strains, including E. coli and S. aureus.[9] The lipophilicity and steric factors of each isomer would likely result in different levels of antimicrobial potency. For example, the antimicrobial activity of parabens (p-hydroxybenzoic acid esters) generally increases with the length of the alkyl chain, which is attributed to their enhanced ability to penetrate microbial cell membranes.[10]
The following workflow outlines a standard method for evaluating and comparing the antimicrobial activity of these isomers.
Caption: Workflow for comparative antimicrobial susceptibility testing.
Conclusion and Future Directions
This guide highlights the distinct applications and synthetic considerations for this compound and its isomers. While this compound and Methyl 4-acetyl-2-hydroxybenzoate are primarily valued as versatile synthetic intermediates, Methyl 5-acetyl-2-hydroxybenzoate has established direct applications in the flavor, fragrance, and pharmaceutical industries.
A significant opportunity for future research lies in the systematic evaluation and direct comparison of the biological activities of these isomers. Quantitative studies on their antioxidant, antimicrobial, and other pharmacological properties would provide invaluable data for drug discovery and development professionals. Elucidating the structure-activity relationships within this isomeric series could pave the way for the rational design of novel bioactive compounds with enhanced efficacy and specificity.
References
- 1. METHYL 5-ACETYLSALICYLATE | 16475-90-4 [chemicalbook.com]
- 2. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. WO2012032546A3 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]
- 5. cionpharma.com [cionpharma.com]
- 6. Methyl 4-acetyl-2-hydroxybenzoate [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. benchchem.com [benchchem.com]
- 10. Relationship between uptake of p-hydroxybenzoic acid esters by Escherichia coli and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Methyl 3-acetyl-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and operational plans for the handling and disposal of Methyl 3-acetyl-4-hydroxybenzoate (CAS No. 57009-12-8). As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist to explain the rationale behind each procedural step, fostering a culture of safety and scientific excellence.
Understanding the Risks: A Proactive Approach to Safety
This compound is an aromatic ketone with the potential for hazardous interactions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye damage [1]
-
May cause respiratory irritation [1]
A thorough understanding of these hazards is the foundation of a robust safety plan. Proactive measures, including the consistent and correct use of Personal Protective Equipment (PPE), are paramount to mitigating these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE is a critical, non-negotiable aspect of handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Compatible chemical-resistant gloves (e.g., Butyl rubber, Neoprene) | Laboratory coat | Required if handling outside of a ventilated enclosure or if dust is generated |
| Conducting reactions | Chemical safety goggles and face shield | Compatible chemical-resistant gloves | Laboratory coat | Work within a certified chemical fume hood |
| Purification (e.g., chromatography) | Chemical safety goggles and face shield | Compatible chemical-resistant gloves | Laboratory coat | Work within a certified chemical fume hood |
| Handling solid compound | Chemical safety goggles | Compatible chemical-resistant gloves | Laboratory coat | Use in a well-ventilated area; respirator may be needed for large quantities or if dust is present |
Rationale for PPE Selection:
-
Eye and Face Protection: Due to the risk of serious eye damage, chemical safety goggles are the minimum requirement.[1] A face shield should be worn in conjunction with goggles during procedures with a high risk of splashing.[2]
-
Hand Protection: Standard nitrile gloves offer poor resistance to ketones and aromatic hydrocarbons.[2] Therefore, more robust glove materials are necessary. Butyl rubber gloves are an excellent choice for handling ketones.[3] Neoprene gloves also offer good resistance to a range of chemicals, including some aromatic compounds.[4] Always inspect gloves for any signs of degradation before and during use.
-
Body Protection: A standard laboratory coat is required to protect against skin contact.
-
Respiratory Protection: To avoid respiratory irritation, handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, especially when heating or generating dust.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Step-by-Step Handling Procedures
1. Preparation and Weighing:
- Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
- Don all required PPE as outlined in the table above.
- Conduct weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
- Use a spatula for transferring the solid material to avoid generating dust.
2. Dissolution and Reaction:
- When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
- All reactions should be set up within a certified chemical fume hood.
- Ensure all glassware is properly secured.
3. Post-Reaction Work-up and Purification:
- Carry out all extractions, distillations, and chromatographic separations within a chemical fume hood.
- Be mindful of potential pressure build-up in separatory funnels and vent them frequently.
Operational and Disposal Plans
A clear and concise plan for the entire lifecycle of the chemical, from receipt to disposal, is essential for maintaining a safe laboratory environment.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Waste Disposal Plan
Proper disposal of this compound and its containers is a critical step in the chemical handling process.
1. Waste Segregation:
- Solid Waste: Collect any waste solid this compound in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[5][6]
- Contaminated Materials: Any materials contaminated with the compound (e.g., gloves, absorbent pads, weighing paper) should also be placed in this designated solid waste container.
- Solutions: Unused or waste solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.
2. Container Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
- Include the date the waste was first added to the container.
3. Storage:
- Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
- Keep containers securely closed except when adding waste.
4. Final Disposal:
- Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.[7]
Decision-Making Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
Conclusion: A Commitment to Safety
Safe laboratory practice is a shared responsibility. By adhering to these guidelines, you contribute to a secure research environment for yourself and your colleagues. This guide serves as a living document; always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before commencing any work.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 3. dess.uccs.edu [dess.uccs.edu]
- 4. gloves.com [gloves.com]
- 5. essex.ac.uk [essex.ac.uk]
- 6. ptb.de [ptb.de]
- 7. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
